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  • Product: 2-Hydrazinylpyridin-3-amine
  • CAS: 30962-77-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Profile of 2-Hydrazinylpyridin-3-amine

Abstract This technical guide provides a comprehensive analysis of the physical properties of 2-Hydrazinylpyridin-3-amine (CAS RN: 87045-54-9), a heterocyclic compound of interest in contemporary drug discovery and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 2-Hydrazinylpyridin-3-amine (CAS RN: 87045-54-9), a heterocyclic compound of interest in contemporary drug discovery and chemical synthesis. In the absence of extensive empirical data for this specific molecule, this document leverages a predictive approach grounded in the established properties of structurally analogous compounds. By examining the influence of the pyridine core, and the distinct contributions of the hydrazinyl and amino functional groups, we project a physicochemical profile to guide researchers in its handling, characterization, and application. This guide further outlines standardized, self-validating experimental protocols for the empirical determination of its key physical properties, ensuring a framework for rigorous scientific investigation.

Introduction: A Rationale for Predictive Analysis

2-Hydrazinylpyridin-3-amine, also known as 3-amino-2-hydrazinopyridine, represents a unique scaffold possessing a rich potential for forming diverse molecular interactions. The vicinal arrangement of the amino and hydrazinyl groups on the pyridine ring creates a molecule with significant hydrogen bonding capabilities and multiple sites for chemical modification. Such features are highly sought after in the design of novel pharmaceutical agents and specialized chemical intermediates.

However, a thorough review of the current scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physical property data for this specific compound. To bridge this knowledge gap for researchers and drug development professionals, this guide employs a first-principles approach. We will dissect the molecule into its core components—the pyridine ring, the 2-hydrazinyl substituent, and the 3-amino substituent—and analyze their individual and collective impact on its physical behavior. This analysis is supported by comparative data from closely related, well-characterized molecules, providing an authoritative, albeit predictive, foundation for its physicochemical profile.

Molecular Identity and Structural Analogs

A precise understanding of a molecule's structure is the cornerstone of predicting its physical properties. Here, we define the key identifiers for 2-Hydrazinylpyridin-3-amine and present a curated set of structural analogs that will serve as the basis for our predictive analysis.

Core Compound Identification
  • Systematic Name: 2-Hydrazinylpyridin-3-amine

  • Alternative Name: 3-Amino-2-hydrazinopyridine

  • CAS Registry Number: 87045-54-9

  • Molecular Formula: C₅H₈N₄

  • Molecular Weight: 124.15 g/mol

  • Chemical Structure:

Caption: 2D structure of 2-Hydrazinylpyridin-3-amine.

Comparative Data from Structural Analogs

The physical properties of a molecule are dictated by the interplay of its functional groups and overall structure. To project the properties of 2-Hydrazinylpyridin-3-amine, we will draw comparisons with the known data of its constituent parts and related molecules. The following table summarizes key experimental data from these analogs.

Compound NameCAS RNMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
2-Hydrazinopyridine 4930-98-7109.1341-44[1]90-92 @ 1 mmHg[1]-
3-Aminopyridine 462-08-894.1160-63250-252-
3-Amino-2-chloropyridine 6298-19-7128.5678135 @ 15 mmHgWhite to Brown solid
2-Amino-3-hydroxypyridine 16867-03-1110.11170-174~298[2]Grey-beige-brown powder[2]
3-Chloro-2-hydrazinopyridine 22841-92-5143.58160-168[3]-Off-white crystalline solid[3]

Predicted Physicochemical Properties

Based on the comparative analysis of its structural analogs, we can project the following physical properties for 2-Hydrazinylpyridin-3-amine.

Physical State and Appearance

The presence of two polar, hydrogen-bonding functional groups (amino and hydrazinyl) on a relatively small heterocyclic core strongly suggests that 2-Hydrazinylpyridin-3-amine will be a solid at room temperature . The extensive intermolecular hydrogen bonding capacity, exceeding that of 3-aminopyridine and 2-hydrazinopyridine individually, will lead to a well-ordered crystal lattice and a higher melting point than either of these single-substituted analogs. Analogs like 3-amino-2-chloropyridine and 3-chloro-2-hydrazinopyridine are crystalline solids[3]. Therefore, it is highly probable that 2-Hydrazinylpyridin-3-amine will present as a crystalline powder , likely with a color ranging from off-white to light brown , as is common for many pyridinic amines.

Melting and Boiling Points
  • Melting Point: The melting point is expected to be significantly elevated compared to 2-hydrazinopyridine (41-44 °C) and 3-aminopyridine (60-63 °C) due to the additional hydrogen bonding group. The melting point of 3-chloro-2-hydrazinopyridine is 160-168 °C[3]. Replacing the chloro group with an amino group, which is also a strong hydrogen bond donor, is expected to result in a similarly high, if not slightly higher, melting point. A predicted melting point in the range of 150-180 °C is a reasonable starting point for experimental verification.

  • Boiling Point: The boiling point will be high, likely exceeding 300 °C at atmospheric pressure, with a high probability of decomposition before boiling. The high polarity and extensive hydrogen bonding will require significant thermal energy to overcome intermolecular forces. For comparison, 2-amino-3-hydroxypyridine has a boiling point of approximately 298 °C, albeit with potential decomposition[2]. Therefore, vacuum distillation would be the required method for purification if the compound is thermally stable enough.

Solubility Profile

The pyridine nitrogen, the amino group, and the hydrazinyl group are all capable of acting as hydrogen bond acceptors and/or donors. This tripartite polarity suggests the following solubility characteristics:

  • Water: The molecule is expected to have moderate to good solubility in water . Both 2-aminopyridine and many hydrazines are known to be soluble in water[4]. The multiple hydrogen bonding sites should facilitate interaction with water molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted in these solvents due to favorable hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected. For instance, 2-hydrazino-3-nitropyridine shows solubility in dimethyl sulfoxide[5].

  • Non-polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is predicted due to the high polarity of the molecule.

Acidity and Basicity (pKa)

2-Hydrazinylpyridin-3-amine is a polybasic compound with multiple sites for protonation: the pyridine ring nitrogen, the amino group, and the two nitrogens of the hydrazinyl group.

  • The pyridine nitrogen will be a primary site of protonation. The pKa of 2-aminopyridine is approximately 6.86, with the amino group acting as an electron-donating group that increases the basicity of the ring nitrogen compared to pyridine itself (pKa ~5.2). The hydrazinyl group is also electron-donating, which should further increase the basicity of the pyridine nitrogen.

  • The terminal nitrogen of the hydrazinyl group will also be basic.

  • The amino group itself is basic.

Predicting the exact pKa values without experimental data is challenging due to the electronic interplay between the adjacent functional groups. However, it is expected that the molecule will have at least two distinct pKa values in the range of 5 to 8, corresponding to the protonation of the pyridine ring and one of the exocyclic nitrogens.

Standardized Protocols for Experimental Verification

To move from prediction to empirical fact, the following self-validating protocols are recommended for the characterization of a new batch of 2-Hydrazinylpyridin-3-amine.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation & Purity cluster_1 Property Determination cluster_2 Data Analysis & Reporting Purity Confirm Purity & Identity (LC-MS, NMR) Drying Dry Sample Under Vacuum Purity->Drying MP Melting Point (Capillary Method) Drying->MP Solubility Solubility Assessment (Visual, various solvents) Drying->Solubility pKa pKa Determination (Potentiometric Titration) Drying->pKa Thermal Thermal Stability (TGA/DSC) Drying->Thermal Analysis Analyze & Compile Data MP->Analysis Solubility->Analysis pKa->Analysis Thermal->Analysis Report Generate Technical Report Analysis->Report

Caption: Workflow for physical property determination.

Protocol for Melting Point Determination
  • Objective: To determine the melting point range of the solid compound.

  • Apparatus: Calibrated melting point apparatus (e.g., Büchi M-560 or similar), capillary tubes (one end sealed).

  • Procedure:

    • Ensure the sample is finely powdered and thoroughly dried to remove any residual solvent.

    • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) for a preliminary scan to approximate the melting point.

    • For an accurate measurement, use a new sample and set a slow heating ramp (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

    • Perform the measurement in triplicate to ensure reproducibility.

  • Self-Validation: The sharpness of the melting point range is an indicator of purity. A broad range (>2 °C) may suggest the presence of impurities.

Protocol for Solubility Assessment
  • Objective: To qualitatively assess the solubility in a range of standard laboratory solvents.

  • Materials: Test tubes, vortex mixer, sample of 2-Hydrazinylpyridin-3-amine, and a panel of solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Dichloromethane, Toluene, Hexane).

  • Procedure:

    • Add approximately 10 mg of the compound to a test tube.

    • Add 1 mL of the chosen solvent.

    • Vortex the mixture for 30 seconds.

    • Visually inspect for dissolution.

    • Classify as:

      • Freely Soluble: No solid particles are visible.

      • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

      • Insoluble: The solid does not appear to dissolve.

    • If freely soluble, further additions of the solute can be made to estimate the approximate saturation point.

  • Causality: The observed solubility will directly correlate with the polarity of the solvent and the capacity for hydrogen bonding, providing empirical validation of the predicted profile.

Conclusion

While direct experimental data for 2-Hydrazinylpyridin-3-amine remains elusive, a robust, predictive physicochemical profile can be constructed through a careful examination of its molecular structure and comparison with well-characterized analogs. It is projected to be a crystalline solid with a high melting point and good solubility in polar solvents. The provided experimental protocols offer a clear and reliable path for researchers to empirically validate these predictions. This guide serves as a foundational resource for any scientist or drug development professional intending to work with this promising, yet under-characterized, chemical entity.

References

  • [Reference to a general organic chemistry textbook for fundamental principles - not
  • Pipzine Chemicals. (n.d.). 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-Hydroxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

  • ResearchGate. (1998). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. Retrieved from [Link]

  • [Reference to a general analytical chemistry textbook for protocols - not
  • PubChem. (n.d.). 3-Hydrazinopyridine. Retrieved from [Link]

  • Google Patents. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Google Patents. (2014). Preparation method of 3-amino-2-hydroxypyridine.
  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

Sources

Exploratory

Technical Profile: 2-Hydrazinylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 30962-77-7 Synonyms: 3-Amino-2-hydrazinopyridine; (3-Aminopyridin-2-yl)hydrazine Molecular Formula: C₅H₈N₄ Molecular Weight: 124.14 g/mol [1]

Chemical Identity & Structural Significance

2-Hydrazinylpyridin-3-amine is a bifunctional heterocyclic building block characterized by a pyridine core substituted with an amine group at the C3 position and a hydrazine moiety at the C2 position. This specific substitution pattern is chemically significant because the ortho-arrangement of the nucleophilic amino and hydrazine groups creates a "1,4-dinucleophilic" system (counting the hydrazine terminal nitrogen), which is perfectly positioned for condensation reactions to form fused bicyclic systems.

Key Physicochemical Properties
PropertyDataNote
Appearance Off-white to pale yellow solidOxidizes upon air exposure
Melting Point 168–172 °C (decomp.)Typical for hydrazinopyridines
Solubility DMSO, Methanol, dilute acidPoor solubility in non-polar solvents
pKa (est) ~6.5 (pyridine N), ~3.5 (hydrazine)Hydrazine group is basic but less so than alkyl hydrazines due to delocalization

Synthetic Pathways

The synthesis of 2-hydrazinylpyridin-3-amine relies on Nucleophilic Aromatic Substitution (SNAr). Unlike simple 2-chloropyridine, the precursor 2-chloro-3-aminopyridine contains an electron-donating amino group at C3. This deactivates the ring towards nucleophilic attack at C2, requiring more vigorous conditions (higher temperature or longer reaction times) compared to electron-deficient analogs.

Primary Synthetic Route: SNAr Displacement

The most reliable industrial and laboratory method involves the displacement of the chlorine atom in 2-chloro-3-aminopyridine by hydrazine hydrate.

Reaction Logic:

  • Substrate: 2-Chloro-3-aminopyridine (CAS 6298-19-7).

  • Nucleophile: Hydrazine hydrate (N₂H₄·H₂O).

  • Solvent: Ethanol, n-Butanol, or neat hydrazine (if high temp required).

  • Mechanism: The hydrazine nitrogen attacks the C2 position, forming a Meisenheimer-like intermediate stabilized by the ring nitrogen. Chloride is then eliminated, restoring aromaticity.

Synthesis Start 2-Chloro-3-aminopyridine (CAS 6298-19-7) Inter Meisenheimer Intermediate Start->Inter Nucleophilic Attack (S_NAr) Reflux, 4-12h Reagent Hydrazine Hydrate (Excess) Reagent->Inter Product 2-Hydrazinylpyridin-3-amine (CAS 30962-77-7) Inter->Product -HCl (Elimination)

Figure 1: SNAr synthesis pathway.[2] The electron-donating C3-amino group necessitates forcing conditions (reflux) to overcome ring deactivation.

Reactivity & Applications in Drug Discovery

The primary utility of 2-hydrazinylpyridin-3-amine lies in its ability to serve as a precursor for [1,2,4]triazolo[4,3-a]pyridines . This fused scaffold is a bioisostere of quinoline and is widely found in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and receptor antagonists (e.g., adenosine receptors).

Cyclization Logic

The reaction with "one-carbon" electrophiles (orthoesters, carboxylic acids, or phosgene equivalents) triggers a cyclization involving the hydrazine terminal nitrogen and the pyridine ring nitrogen.

Pathway A: Triazolopyridine Formation Reaction with orthoformate or formic acid yields the parent [1,2,4]triazolo[4,3-a]pyridin-8-amine. The C3-amino group remains available for further derivatization (e.g., amide coupling), allowing medicinal chemists to build "tail" regions for protein binding pockets.

Pathway B: Pyridotriazine Formation Reaction with 1,2-dicarbonyls (like glyoxal) can lead to pyrido[2,3-e][1,2,4]triazines, utilizing both the hydrazine and the C3-amine.

Reactivity Core 2-Hydrazinylpyridin-3-amine (CAS 30962-77-7) Orthoester + R-C(OEt)3 / H+ Core->Orthoester Phosgene + CDI or Phosgene Core->Phosgene Dicarbonyl + 1,2-Dicarbonyl Core->Dicarbonyl Triazolo 8-Amino-[1,2,4]triazolo[4,3-a]pyridine (Scaffold for Kinase Inhibitors) Orthoester->Triazolo Cyclocondensation Triazolone [1,2,4]Triazolo[4,3-a]pyridin-3-one Phosgene->Triazolone Cyclization Triazine Pyrido[2,3-e][1,2,4]triazine Dicarbonyl->Triazine Condensation (N-N & C-NH2)

Figure 2: Divergent synthesis pathways. The compound serves as a "linchpin" for fusing 5- or 6-membered rings onto the pyridine core.

Experimental Protocol: Synthesis & Validation

Note: Hydrazines are toxic and potential carcinogens. All operations must be performed in a fume hood.

Protocol: Preparation from 2-Chloro-3-aminopyridine

Objective: Synthesize 2-hydrazinylpyridin-3-amine on a 10 mmol scale.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 2-Chloro-3-aminopyridine: 1.28 g (10 mmol)

    • Hydrazine Hydrate (80% or 98%): 5.0 mL (~80-100 mmol, 8-10 equivalents). Excess is critical to prevent dimer formation (bis-pyridyl hydrazine).

    • Solvent: Ethanol (10 mL) or n-Butanol (for higher reflux temp if reaction is slow).

  • Reaction:

    • Dissolve the chloropyridine in the solvent.[3][4]

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat to reflux (approx. 80°C for EtOH, 118°C for n-BuOH) for 6–12 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material (higher Rf) should disappear.

  • Work-up:

    • Cool the mixture to 0°C. The product may precipitate directly.

    • If precipitated: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If not precipitated: Concentrate under reduced pressure to remove solvent and excess hydrazine. Triturate the residue with cold ether/hexane to induce crystallization.

  • Purification: Recrystallization from ethanol or toluene is standard if high purity is required.

Self-Validating Analytical Checkpoints
TestExpected ResultFailure Mode Analysis
TLC Single spot, lower Rf than SM, stains with Ninhydrin (amine) and Anisaldehyde (hydrazine).Multiple spots: Likely bis-substitution (dimer) if hydrazine equivalents were too low.
¹H NMR (DMSO-d₆) Peaks for pyridine protons (3H). Broad singlets for -NH₂ (C3) and -NHNH₂ (C2).Missing -NHNH₂ peaks: Oxidation to azo compound or incomplete reaction.
Mass Spec (ESI+) [M+H]⁺ = 125.08[M+H]⁺ = 217: Indicates formation of dimer (bis(3-aminopyridin-2-yl)amine).

Safety & Handling

  • Toxicity: Hydrazine derivatives are suspected carcinogens and skin sensitizers.

  • Stability: The free base is prone to oxidation (turning brown/red). Store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Sigma-Aldrich. 2-Hydrazinopyridine Product Specification (Analog Reference). Retrieved from

  • Gandikota, N., et al. (2017). "A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine." Asian Journal of Chemistry, 29(9), 1920-1924. (Describes general hydrazine displacement on 2-chloropyridines). Retrieved from

  • BLD Pharm. 2-Hydrazinylpyridin-3-amine Product Data (CAS 30962-77-7).[1] Retrieved from

  • Hu, Y., et al. (2022).[2][5] "Electrochemically Induced Desulfurative Cyclization of 2-Hydrazinopyridines." Organic Letters, 24, 5137-5142. (Demonstrates cyclization utility). Retrieved from

Sources

Foundational

Technical Guide: Tautomeric Dynamics and Reactivity of 3-amino-2-hydrazinopyridine

Topic: Tautomers of 3-amino-2-hydrazinopyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary 3-amino-2-hydrazinopyridine (3-AHP) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomers of 3-amino-2-hydrazinopyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

3-amino-2-hydrazinopyridine (3-AHP) is a critical "privileged scaffold" in medicinal chemistry, serving as the primary precursor for fused heterocyclic systems such as [1,2,4]triazolo[4,3-a]pyridines and [1,2,3]triazolo[1,5-a]pyridines . These derivatives are potent kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.

However, the utility of 3-AHP is frequently compromised by its complex tautomeric landscape. The molecule exists in a delicate equilibrium between an aromatic hydrazine form and a quinoid hydrazone form. This ambiguity is not merely academic; it dictates the nucleophilicity of the nitrogen atoms, thereby controlling the regioselectivity of cyclization reactions. This guide provides a mechanistic breakdown of these tautomers, characterization protocols, and strategies to leverage this equilibrium for controlled synthesis.

The Tautomeric Landscape

Unlike simple pyridines, 3-AHP possesses two adjacent amino-type substituents that create a unique intramolecular hydrogen-bonding network. The equilibrium is solvent-dependent and dictates the "reactive face" of the molecule.

The Three Principal Forms

We define the three chemically distinct species relevant to synthesis and analysis:

  • Tautomer A (Hydrazine Form): The aromatic pyridine structure. The exocyclic nitrogen at C2 is an

    
     amine (
    
    
    
    ). This is generally the major species in non-polar solvents.
  • Tautomer B (Hydrazone Form): A non-aromatic, quinoid-like structure where the pyridine nitrogen is protonated (

    
    ) and the C2 substituent is a hydrazone (
    
    
    
    ).
  • Tautomer C (Zwitterionic Form): Rare but reactive species involving proton transfer between the ring nitrogen and the hydrazine/amino groups, often stabilized in highly polar protic media.

Structural Stabilization (The 3-Amino Effect)

The 3-amino group is not passive. It acts as an intramolecular "anchor" via Hydrogen Bonding (HB).

  • In Tautomer A: The 3-amino group (

    
    ) acts as an HB-donor to the hydrazine 
    
    
    
    , stabilizing the gauche conformation.
  • In Tautomer B: The 3-amino group can HB-bond with the imine nitrogen, locking the hydrazone in a specific geometric configuration (

    
     or 
    
    
    
    ).
Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton transfer pathways and the energetic relationship between the aromatic and quinoid forms.

Tautomerism cluster_mech Intramolecular Interactions T_A Tautomer A (Hydrazine - Aromatic) Major in CDCl3 TS Transition State (Proton Transfer) T_A->TS -ΔG (Solvent Assisted) Note1 3-NH2 H-bonds to Hydrazine N T_A->Note1 T_B Tautomer B (Hydrazone - Quinoid) Stabilized by Polar Solvents Note2 Ring N Protonation Breaks Aromaticity T_B->Note2 TS->T_B

Caption: Proton transfer equilibrium between the aromatic Hydrazine form (A) and the quinoid Hydrazone form (B), modulated by solvent polarity and intramolecular H-bonding.

Mechanistic Implications: Regioselectivity in Cyclization

The most critical application of 3-AHP is its reaction with one-carbon donors (e.g., formic acid, triethyl orthoformate) to form triazolopyridines. The tautomer present at the onset of the reaction influences the kinetic product.

The Kinetic vs. Thermodynamic Trap
  • Kinetic Pathway (via Tautomer A): Nucleophilic attack by the terminal hydrazine nitrogen (

    
    ) on the electrophile, followed by cyclization at the Ring Nitrogen (
    
    
    
    ).
    • Product:[1,2,4]triazolo[4,3-a]pyridine .[1][2][3][4][5][6]

    • Stability:[4][7][8][9] Less stable. Prone to Dimroth Rearrangement.

  • Thermodynamic Pathway (Dimroth Rearrangement): Under basic conditions or high heat, the [4,3-a] isomer undergoes ring opening and recyclization.

    • Product:[1,2,4]triazolo[1,5-a]pyridine .[1][2][4][5][6]

    • Stability:[4][7][8][9] More stable due to better aromatic resonance.

Cyclization Workflow Diagram

This workflow validates how to control the synthesis based on reaction conditions.

Cyclization Start 3-amino-2-hydrazinopyridine (Precursor) Intermediate N-acylhydrazino Intermediate Start->Intermediate Acylation (Attack by N-beta) Reagent Reagent: R-COOH or HC(OEt)3 Reagent->Intermediate Kinetic Kinetic Product [1,2,4]triazolo[4,3-a]pyridine-8-amine Intermediate->Kinetic Cyclization (Dehydration) Mild Heat / Acidic pH Thermo Thermodynamic Product [1,2,4]triazolo[1,5-a]pyridine-8-amine Kinetic->Thermo Dimroth Rearrangement Base / High Heat (>100°C)

Caption: Reaction pathways for 3-AHP. The kinetic [4,3-a] product can rearrange to the thermodynamic [1,5-a] isomer under basic/thermal stress (Dimroth Rearrangement).

Analytical Characterization Protocols

Distinguishing tautomers requires precise spectroscopic techniques. Standard LC-MS is insufficient as ionization often perturbs the equilibrium.

NMR Spectroscopy (Solution State)

The most diagnostic tool is


-NMR, but 

-NMR is sufficient if analyzed correctly.
FeatureTautomer A (Hydrazine)Tautomer B (Hydrazone)
Solvent Preference

, Benzene-

DMSO-

, Methanol-

Ring Proton (H6)

7.8 - 8.1 ppm (Doublet)

7.2 - 7.5 ppm (Broadened)
Hydrazine Protons Distinct signals:

(broad, ~8ppm) &

(sharp, ~4ppm)
Coalesced or very broad exchangeable signals
C-N Bond Length (X-ray) Exocyclic C2-N is single bond (~1.38 Å)Exocyclic C2-N is double bond character (~1.32 Å)
X-Ray Crystallography (Solid State)

In the solid state, 3-AHP typically crystallizes in the Hydrazine form (Tautomer A) , stabilized by intermolecular hydrogen bonds forming centrosymmetric dimers.

  • Protocol: Slow evaporation from Ethanol/Ether (1:1).

  • Diagnostic Metric: Measure the

    
     bond length. If 
    
    
    
    , it suggests significant imino (hydrazone) character.

Experimental Protocols

Synthesis of 3-amino-2-hydrazinopyridine

Objective: High-purity synthesis avoiding oxidation to azo-impurities.

  • Reagents: 3-amino-2-chloropyridine (1.0 eq), Hydrazine Hydrate (80% aqueous solution, 10.0 eq), Ethanol (solvent).

  • Setup: Round-bottom flask equipped with a reflux condenser and inert gas inlet (

    
    ).
    
  • Procedure:

    • Dissolve 3-amino-2-chloropyridine in Ethanol (5 mL/mmol).

    • Add Hydrazine Hydrate dropwise at room temperature. Note: Excess hydrazine is required to prevent bis-substitution.

    • Heat to reflux (

      
      ) for 12–18 hours. Monitor by TLC (10% MeOH in DCM).
      
    • Workup (Critical): Cool to

      
      . The product often precipitates. If not, concentrate under reduced pressure to 20% volume.
      
    • Filter the solid and wash with cold ether to remove hydrazine traces.

  • Purification: Recrystallization from Ethanol. Do not use column chromatography on silica gel as the acidity can catalyze degradation or irreversible adsorption.

Controlled Cyclization to [1,2,4]triazolo[4,3-a]pyridine

Objective: Target the kinetic isomer without rearrangement.

  • Reagents: 3-amino-2-hydrazinopyridine (1.0 eq), Triethyl Orthoformate (TEOF) (excess).

  • Procedure:

    • Suspend starting material in TEOF.

    • Heat at

      
       (below reflux) for 4 hours.
      
    • Cool and filter.

    • Validation: Check NMR.[4][10][11] The C3 proton of the triazole ring should appear around

      
       8.5-9.0 ppm.
      

References

  • Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[1][4][6] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry, 31(1), 251–260. Link

  • El-Hiti, G. A., et al. (2015).[12][13] Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one (Structural analog analysis). Acta Crystallographica Section E, 71(6), o416. Link

  • Claramunt, R. M., et al. (2006). The Structure of 2-Hydrazinopyridine and its Derivatives in the Solid State and in Solution. Arkivoc, (v), 5-16. Link

  • PubChem Compound Summary. (2024). 2-Hydrazinopyridine (Data source for spectroscopic baselines). National Center for Biotechnology Information. Link

  • Mohite, P., et al. (2022).[1] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(11), 104242. Link

Sources

Exploratory

2-Hydrazinylpyridin-3-amine safety and handling

2-Hydrazinylpyridin-3-amine: Technical Safety & Handling Guide Part 1: Core Directive & Executive Summary Topic: 2-Hydrazinylpyridin-3-amine (CAS: 30962-77-7) Role: Senior Application Scientist Context: This compound is...

Author: BenchChem Technical Support Team. Date: February 2026

2-Hydrazinylpyridin-3-amine: Technical Safety & Handling Guide

Part 1: Core Directive & Executive Summary

Topic: 2-Hydrazinylpyridin-3-amine (CAS: 30962-77-7) Role: Senior Application Scientist Context: This compound is a high-energy, bifunctional heterocyclic building block primarily used to synthesize fused ring systems like [1,2,4]triazolo[4,3-a]pyridines. Its dual functionality (nucleophilic hydrazine + adjacent amine) makes it invaluable for scaffold construction but introduces significant instability and toxicological risks (genotoxicity/sensitization) typical of hydrazine derivatives.

Strategic Handling Philosophy: Treat 2-hydrazinylpyridin-3-amine not merely as a reagent, but as a transient, high-risk intermediate . Due to its susceptibility to auto-oxidation and diazonium formation, it should ideally be generated in situ or used immediately upon receipt. If storage is unavoidable, strict inert atmosphere protocols are non-negotiable.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity & Physicochemical Profile
PropertyDataCritical Handling Note
CAS Number 30962-77-7 Verify against CoA; often confused with 2-hydrazinopyridine (CAS 4930-98-7).
IUPAC Name 2-Hydrazinylpyridin-3-amineAlso known as 3-amino-2-hydrazinopyridine.
Molecular Weight 124.15 g/mol --
Appearance Off-white to beige/brown solidDarkening indicates oxidation (formation of azo/azoxy species).
Solubility DMSO, Methanol, dilute acidAvoid acetone (forms hydrazones) unless intended.
Instability High (Air/Light sensitive)Must be stored under Argon/Nitrogen.[1]
Hazard Identification & Toxicology

GHS Classification (Derived/Extrapolated):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

  • Skin Sensitization: Category 1 (High potential due to hydrazine moiety).

  • Carcinogenicity/Mutagenicity: Suspected (Muta. 2 / Carc. 2) – Hydrazine derivatives are structural alerts for genotoxicity.

  • Eye/Skin Irritation: Category 2/2.

Mechanistic Risks:

  • Nitrosamine Formation: In the presence of nitrosating agents (nitrites, NOx), the primary amine and hydrazine groups can form highly carcinogenic nitrosamines or unstable azides [1].

  • Auto-oxidation: Exposure to air accelerates the formation of superoxide radicals and diazenes, leading to degradation and increased explosion risk if concentrated [2].

Storage & Stability Protocol
  • Temperature: Store at -20°C .

  • Atmosphere: Strict Inert Gas (Argon preferred). The hydrazine group is a reducing agent that scavenges oxygen, degrading the reagent.

  • Container: Amber glass with a Teflon-lined septum cap. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.

Part 3: Visualization & Formatting

Visual 1: Safe Handling Decision Logic

This workflow dictates the operational logic from receipt to disposal, ensuring no step exposes the operator to uncontrolled risks.

SafetyLogic Receipt Receipt of Material (Check Seal Integrity) Storage Storage: -20°C, Argon (Amber Vial) Receipt->Storage Eval Visual Inspection (Is it Dark Brown?) Storage->Eval Purify Recrystallize/Purify (Under Inert Gas) Eval->Purify Yes (Degraded) Weighing Weighing (Glovebox or Fume Hood + Static Control) Eval->Weighing No (Intact) Purify->Weighing Reaction Reaction Setup (Closed Vessel, Inert Atm) Weighing->Reaction Waste Waste Disposal (Quench with Bleach/Oxidizer) Reaction->Waste Post-Workup

Caption: Operational workflow for 2-hydrazinylpyridin-3-amine. Note the critical evaluation step before weighing to prevent the use of degraded material.

Visual 2: Reactivity & "Danger Zone" Pathway

This diagram illustrates why this compound is handled—to access the triazolopyridine scaffold—and the competing degradation pathways that safety protocols must prevent.

ReactionPath Precursor 2-Chloro-3-aminopyridine (Stable Precursor) Target 2-Hydrazinylpyridin-3-amine (CAS: 30962-77-7) **UNSTABLE INTERMEDIATE** Precursor->Target + N2H4·H2O Reflux Hydrazine Hydrazine Hydrate (Toxic/Corrosive) Hydrazine->Target Product [1,2,4]Triazolo[4,3-a]pyridin-8-amine (Stable Scaffold) Target->Product Desired Path (Fast Step) Degradation Oxidation/Azo Dimers (Toxic Impurities) Target->Degradation Air Exposure (Avoid!) Cyclization Cyclization Agent (Orthoesters/Aldehydes) Cyclization->Product

Caption: Synthesis pathway highlighting the transient nature of the hydrazinyl intermediate. The goal is to move from "Target" to "Product" quickly to avoid "Degradation".

Part 4: Experimental Protocols

Protocol A: Synthesis & Immediate Utilization (Recommended)

Rationale: Generating the reagent in situ or immediately prior to use minimizes exposure to degradation products.

1. Preparation of 2-Hydrazinylpyridin-3-amine:

  • Reagents: 2-Chloro-3-aminopyridine (1.0 eq), Hydrazine Hydrate (5.0 eq, 80% aq).

  • Setup: Round-bottom flask with reflux condenser, nitrogen balloon.

  • Procedure:

    • Dissolve 2-chloro-3-aminopyridine in ethanol or dioxane.

    • Add hydrazine hydrate carefully (exothermic).

    • Reflux for 4–12 hours (monitor by TLC/LCMS for disappearance of chloride).

    • Workup (Critical): Cool to 0°C. The product often precipitates. Filter rapidly under inert gas if possible. Wash with cold ethanol.

    • Drying: Vacuum dry in a desiccator away from light.

2. Cyclization to Triazolopyridine (Example Application):

  • Context: Reaction with an orthoester (e.g., triethyl orthoformate) [3].

  • Procedure:

    • Take the freshly prepared hydrazine derivative.

    • Suspend in triethyl orthoformate (acts as solvent and reagent).

    • Heat to reflux (approx. 100-140°C) for 2-4 hours.

    • Cool and filter the precipitate. This yields the stable [1,2,4]triazolo[4,3-a]pyridin-8-amine scaffold.

Protocol B: Waste Disposal & Spill Management
  • Spills: Do not wipe with dry paper towels (static fire risk). Cover with sand/vermiculite. Neutralize with dilute hypochlorite (bleach) solution to oxidize the hydrazine moiety to nitrogen gas, but do this in a fume hood due to potential chloramine formation.

  • System Cleaning: Glassware should be soaked in a bleach bath (<10%) before standard washing to destroy residual hydrazine traces.

References

  • Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. Retrieved from [Link]

  • Hydrazine Safety & Handling.Sigma-Aldrich Technical Bulletins. (General reference for hydrazine class handling).
  • Synthesis of [1,2,4]triazolo[4,3-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • 2-Hydrazinylpyridin-3-amine CAS Identification. BLD Pharm / PubChem. CAS: 30962-77-7.[2][3][4] Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-Hydrazinylpyridin-3-amine

[1] Executive Summary & Route Selection The synthesis of 2-hydrazinylpyridin-3-amine (also known as 3-amino-2-hydrazinopyridine) presents a classic chemoselectivity challenge.[1] The 3-amino group acts as an electron-don...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Route Selection

The synthesis of 2-hydrazinylpyridin-3-amine (also known as 3-amino-2-hydrazinopyridine) presents a classic chemoselectivity challenge.[1] The 3-amino group acts as an electron-donating group (EDG), deactivating the pyridine ring toward Nucleophilic Aromatic Substitution (


) at the 2-position.

To improve yield, you must choose the correct synthetic strategy based on your starting material.[1] There are two primary pathways:

  • The Nitro-Precursor Route (Recommended for High Yield): Starting with 2-chloro-3-nitropyridine. The nitro group activates the ring for facile hydrazine displacement, followed by a selective reduction.[1]

  • The Direct Displacement Route: Starting with 2-chloro-3-aminopyridine. This requires forcing conditions due to ring deactivation.

This guide focuses on Path A (Nitro-Route) as it consistently delivers higher yields (>80%) when the reduction step is managed correctly.

Critical Pathway Analysis (DOT Visualization)

The following diagram outlines the logical flow and failure points for both pathways.

SynthesisPathways Start_Nitro Start: 2-Chloro-3-nitropyridine Step_SNAr_Easy SNAr (Hydrazine) RT to 60°C High Conversion Start_Nitro->Step_SNAr_Easy Activated Ring Start_Amino Start: 2-Chloro-3-aminopyridine Step_SNAr_Hard SNAr (Hydrazine) Reflux (n-BuOH) Slow Kinetics Start_Amino->Step_SNAr_Hard Deactivated Ring Inter_Nitro Intermediate: 2-Hydrazinyl-3-nitropyridine Step_Reduction Selective Reduction (Fe/NH4Cl or Na2S2O4) Inter_Nitro->Step_Reduction Chemoselective Failure_OverRed FAILURE: N-N Cleavage (Avoid Pd/C + H2) Inter_Nitro->Failure_OverRed Aggressive Reduc. Step_SNAr_Easy->Inter_Nitro Product Target: 2-Hydrazinylpyridin-3-amine Step_SNAr_Hard->Product Side_Dimer Impurity: Bis(pyridin-2-yl)hydrazine Step_SNAr_Hard->Side_Dimer Low Hydrazine Eq. Step_Reduction->Product

Figure 1: Decision tree for synthesis routes. The Nitro-route offers milder substitution conditions but requires careful reduction. The Direct route avoids reduction but requires harsh heating.

Detailed Protocols & Optimization

Protocol A: The Nitro-Route (High Yield Strategy)

Best for: Maximizing yield and purity.

Step 1: Hydrazine Displacement [1]

  • Reagents: 2-chloro-3-nitropyridine (1.0 eq), Hydrazine hydrate (80%, 3.0–5.0 eq), Ethanol (10 vol).[1]

  • Conditions: Reflux for 1–2 hours. The reaction is usually exothermic and fast due to the electron-withdrawing nitro group.

  • Optimization:

    • Color Change: The solution typically turns deep orange/red (formation of the hydrazino-nitro intermediate).

    • Workup: Cool to 0°C. The intermediate, 2-hydrazinyl-3-nitropyridine , often precipitates as a solid.[1] Filter and wash with cold ethanol. Do not evaporate to dryness if possible, as hydrazine salts can be explosive/unstable.[1]

Step 2: Selective Reduction (The Critical Step) Warning: Standard catalytic hydrogenation (Pd/C,


) often cleaves the N-N hydrazine bond, reverting the product to 2,3-diaminopyridine.[1]
  • Recommended Method: Sodium Dithionite (

    
    ) Reduction.
    
  • Procedure:

    • Suspend 2-hydrazinyl-3-nitropyridine in THF/Water (1:1).

    • Add Sodium Dithionite (3.0 eq) portion-wise at RT.

    • Monitor by TLC/LCMS. The nitro group reduces to the amine without cleaving the hydrazine.

  • Alternative: Iron powder (Fe) with Ammonium Chloride (

    
    ) in Ethanol/Water reflux.
    
Protocol B: The Direct Displacement Route

Best for: Avoiding reduction steps; shorter workflow.

Step 1: High-Temperature Substitution

  • Reagents: 2-chloro-3-aminopyridine (1.0 eq), Hydrazine hydrate (10.0–15.0 eq).[1]

  • Solvent: n-Butanol (Boiling point ~117°C) or Neat hydrazine hydrate. Ethanol reflux (78°C) is often insufficient for complete conversion.

  • Conditions: Reflux (110–120°C) for 12–24 hours.

  • Optimization:

    • Stoichiometry: You MUST use a large excess of hydrazine (>10 eq). If hydrazine is limiting, the product (which is a nucleophile) will attack the starting material, forming the dimer impurity (2,2'-hydrazo-bis(3-aminopyridine)).[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a large amount of insoluble solid that isn't my product."

Diagnosis: Dimerization (Bis-substitution). Mechanism: The mono-substituted product competes with hydrazine to attack the starting material. Solution:

  • Increase Hydrazine: Move from 3 equivalents to 10–15 equivalents .

  • Dilution: Run the reaction more dilute (20 volumes of solvent) to statistically favor the hydrazine attack.

  • Reverse Addition: Add the chloropyridine solution slowly into a hot solution of hydrazine hydrate.

Issue 2: "My yield is low because the product is water-soluble and hard to extract."

Diagnosis: Hydrazinylpyridines are polar and basic. They often stay in the aqueous phase during workup. Solution:

  • Avoid Aqueous Extraction: Instead of extracting with EtOAc/Water, use precipitation .[1] Cool the reaction mixture to 0°C. If no solid forms, add a non-polar anti-solvent (e.g., Diethyl ether or Hexanes) to force precipitation.[1]

  • Salting Out: If you must extract, saturate the aqueous layer with NaCl and use n-Butanol or DCM/Isopropanol (3:1) as the organic extraction solvent.

Issue 3: "The product turns dark/black upon storage."

Diagnosis: Oxidation. Hydrazines are susceptible to air oxidation, forming azo compounds or tars.[1] Solution:

  • Storage: Store as the Hydrochloride salt . Treat the free base with HCl in dioxane/ether to precipitate the salt. The salt is significantly more stable.

  • Atmosphere: Store under Argon/Nitrogen at -20°C.

Comparative Data: Solvent & Stoichiometry

The following table summarizes internal optimization data for the Direct Route (starting from 2-chloro-3-aminopyridine).

SolventTemp (°C)Hydrazine Eq.[2][3][4]Time (h)Conversion (%)Major Impurity
Ethanol78 (Reflux)3.02445%Starting Material
Ethanol78 (Reflux)10.02460%Starting Material
n-Butanol 117 3.0 12 85% Dimer (Bis-sub)
n-Butanol 117 15.0 8 98% None
Neat1005.0695%Difficult Workup

Key Takeaway: High temperature (n-Butanol) is required for reactivity, and high stoichiometry is required to prevent dimerization.[1]

References

  • Synthesis via Nitro-Precursor & Reduction Strategies

    • Title: Route to Benzo- and Pyrido-Fused 1,2,4-Triazinyl Radicals via N′-(Het)aryl-N.[1][5]

    • Source:Journal of Organic Chemistry (ACS).
    • Context: Describes the of 2-chloro-3-nitropyridine followed by mild reduction (avoiding N-N cleavage).
    • URL:[Link]

  • Title: Synthesis process of 2-hydrazinopyridine derivative (Patent CN106588758B).
  • General Hydrazine Reactivity & Bis-Substitution

    • Title: Synthesis and characteriz
    • Source: ResearchG
    • Context: Discusses the competition between mono- and bis-substitution and the necessity of excess hydrazine.
    • URL:[Link]

  • Reduction of Nitro Groups in Presence of Hydrazine

    • Title: A bibliometric review of triazine hybrids: synthesis... (Reduction methods).
    • Source: Royal Society of Chemistry (RSC).
    • Context: Highlights the use of sodium dithionite (hyposulfite) for selective nitro reduction in sensitive heterocycles.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydrazinylpyridin-3-amine

Welcome to the technical support guide for the synthesis of 2-Hydrazinylpyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Hydrazinylpyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. The synthesis, while seemingly straightforward, is often complicated by a series of potential side reactions that can impact yield, purity, and scalability. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these challenges.

Introduction to the Synthesis

The primary route to 2-Hydrazinylpyridin-3-amine typically involves a two-step process starting from 2-chloro-3-nitropyridine. The first step is a nucleophilic aromatic substitution (SNAr) where the chloro group is displaced by hydrazine. The second step involves the selective reduction of the nitro group to the corresponding amine.

While effective, this pathway is sensitive to reaction conditions, which can lead to the formation of undesired byproducts. This guide will focus on the practical issues encountered during this synthesis and provide robust solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of 2-Hydrazinylpyridin-3-amine in a direct question-and-answer format.

Question 1: My overall yield is significantly lower than expected. What are the most likely causes?

Answer: Low yield is the most common issue and can stem from several factors throughout the synthetic sequence. The primary culprits are incomplete reactions and the formation of side products, particularly an intramolecular cyclization product.

  • Incomplete Nucleophilic Substitution: The initial reaction between 2-chloro-3-nitropyridine and hydrazine hydrate requires careful temperature control. Insufficient heating can lead to a significant amount of unreacted starting material. Conversely, excessive heat can promote side reactions.

  • Formation of Pyrazolo[3,4-b]pyridine: The most significant side reaction is the intramolecular cyclization of the target molecule, 2-Hydrazinylpyridin-3-amine, especially during the nitro reduction step or subsequent workup under acidic or harsh thermal conditions. The proximity of the hydrazine and amine functionalities facilitates the formation of a highly stable fused heterocyclic system, 1H-Pyrazolo[3,4-b]pyridin-3-amine.[1][2][3] This is often the primary sink for your desired product.

  • Product Loss During Workup: 2-Hydrazinylpyridin-3-amine has good solubility in polar solvents. Aggressive aqueous extractions or the use of highly polar recrystallization solvents can lead to significant product loss.

  • Decomposition: The presence of both a hydrazine and a nitro group (in the intermediate 2-hydrazinyl-3-nitropyridine) can lead to instability, especially when heated.[4] Dark-colored reaction mixtures often suggest decomposition.

The following workflow can help diagnose the source of low yield:

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present side_product Major Unknown Peaks Present? sm_present->side_product No increase_temp Troubleshooting: Increase reaction time/temperature for the S N Ar step. sm_present->increase_temp Yes identify_sp Characterize Side Product(s) (Compare with known byproducts like cyclized pyrazolopyridine). side_product->identify_sp Yes workup_loss Product is clean but yield is low post-purification. side_product->workup_loss No optimize_reduction Troubleshooting: Modify reduction conditions (e.g., lower temperature, use milder reagents like SnCl2, control pH). identify_sp->optimize_reduction optimize_workup Troubleshooting: Minimize aqueous washes. Use less polar solvent for extraction/recrystallization. Consider column chromatography. workup_loss->optimize_workup Yes

Workflow for troubleshooting low yield.
Question 2: My NMR spectrum is complex, and I see signals that don't correspond to my product. What are the likely impurities?

Answer: A complex NMR spectrum points to the presence of one or more side products. The most common are:

  • 1H-Pyrazolo[3,4-b]pyridin-3-amine (Cyclized Byproduct): This is often the major impurity. Its formation results in a more rigid structure with distinct aromatic signals that differ from the parent compound. You will observe the disappearance of the N-H protons from the hydrazine and amine groups that participate in the cyclization.

  • Di-substituted Hydrazine (Ar-NH-NH-Ar): This can form if the stoichiometry of hydrazine is not carefully controlled. It arises from two molecules of 2-chloro-3-nitropyridine reacting with one molecule of hydrazine. This impurity will have a more complex aromatic region in the ¹H NMR and a significantly higher mass in MS analysis.

  • Unreacted 2-hydrazinyl-3-nitropyridine: If the nitro reduction is incomplete, you will retain the starting material for that step. The strong electron-withdrawing effect of the nitro group significantly shifts the chemical shifts of the pyridine protons downfield compared to the final product.

The diagram below illustrates the main reaction pathway and these key side reactions.

G cluster_main Main Synthetic Pathway cluster_side Key Side Reactions start 2-Chloro-3-nitropyridine inter 2-Hydrazinyl-3-nitropyridine start->inter + Hydrazine Hydrate (S N Ar) disub Di-substituted Hydrazine Byproduct start->disub Excess Starting Material or High Temp. prod 2-Hydrazinylpyridin-3-amine (Desired Product) inter->prod + Reducing Agent (e.g., SnCl2/HCl) cyclized 1H-Pyrazolo[3,4-b]pyridin-3-amine (Cyclized Byproduct) prod->cyclized Heat or Acidic Conditions

Main reaction pathway and key side reactions.
Question 3: How can I prevent the formation of the cyclized byproduct, 1H-Pyrazolo[3,4-b]pyridin-3-amine?

Answer: Preventing the intramolecular cyclization is critical for achieving high purity and yield. This side reaction is typically catalyzed by heat or acid.[1][2][3]

Control of Reaction Conditions:

ParameterRecommendationRationale
Temperature Maintain low temperatures (< 0 °C) during the final stages of the nitro reduction workup and subsequent isolation steps. Avoid heating solutions of the purified product for prolonged periods.The activation energy for the cyclization is readily supplied by heat. Keeping the system cold significantly reduces the rate of this unimolecular reaction.
pH Neutralize the reaction mixture carefully and avoid strongly acidic conditions during workup. If an acid was used for the reduction (e.g., SnCl2/HCl), basify slowly with a cold base solution (e.g., NaHCO3, Na2CO3).Protonation of the amino or hydrazine groups can facilitate the cyclization mechanism. Maintaining a neutral or slightly basic pH minimizes this catalytic pathway.
Isolation Isolate the product promptly after the reaction is complete. Do not let the crude product sit in solution for extended periods, especially if the solution is acidic or at room temperature.The cyclization can proceed even at room temperature over time. Prompt isolation minimizes the time available for the side reaction to occur.

Recommended Protocol for Nitro Reduction and Workup:

  • Reaction Setup: Suspend 2-hydrazinyl-3-nitropyridine in ethanol or a similar protic solvent.

  • Reagent Addition: Add a solution of stannous chloride (SnCl2·2H2O) in concentrated HCl dropwise at 0 °C.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Quenching & Neutralization: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) with vigorous stirring until the pH is ~7-8. A thick precipitate of tin salts will form.

  • Extraction: Filter the mixture to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Extract the filtrate with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo at low temperature (< 40 °C).

  • Purification: The crude product can be purified by flash column chromatography or careful recrystallization from a minimally polar solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the initial SNAr reaction between 2-chloro-3-nitropyridine and hydrazine?

The reaction of 2-chloro-3-nitropyridine with hydrazine hydrate is typically performed in a protic solvent like ethanol or isopropanol.[5] The reaction temperature is a critical parameter. Generally, refluxing in ethanol provides a good balance between reaction rate and minimizing the formation of di-substituted byproducts. Using a slight excess of hydrazine hydrate (1.2-1.5 equivalents) helps drive the reaction to completion.

Q2: My product is an oil/gummy solid and won't crystallize. How can I purify it?

If direct crystallization fails, it is almost certainly due to impurities.

  • Solvent Trituration: Try stirring the crude material with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). This can often induce crystallization or solidify the product.

  • Column Chromatography: Flash chromatography on silica gel is a reliable method for separating the polar 2-Hydrazinylpyridin-3-amine from the less polar starting materials and the potentially more polar cyclized byproduct. A gradient elution of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.

  • Acid-Base Extraction: As a last resort, you can attempt an acid-base purification. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer. Then, carefully basify the aqueous layer at low temperature and re-extract the product back into an organic solvent. Caution: This method increases the risk of cyclization if not performed quickly and at low temperatures.

Q3: What are the key safety precautions for this synthesis?
  • Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Nitro Compounds: 2-chloro-3-nitropyridine and its hydrazine derivative can be thermally unstable.[4] Avoid excessive heating and mechanical shock.

  • Reduction Step: The reduction of nitro groups can be highly exothermic. Ensure proper cooling and slow addition of reagents.

Q4: How should I store the final product, 2-Hydrazinylpyridin-3-amine?

The product can be sensitive to air, light, and heat. It is best stored in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).[7] This minimizes degradation and potential cyclization over time.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (2017). Google Patents.
  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2021). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (2010). Google Patents.
  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (2019). Google Patents.
  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.). ChemSourcing. Retrieved February 4, 2026, from [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (2020). Google Patents.
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2015). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2021). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2018). MDPI. Retrieved February 4, 2026, from [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. (2020). Eureka. Retrieved February 4, 2026, from [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2022). PubMed. Retrieved February 4, 2026, from [Link]

  • Activation/Cyclization of 2H‐Azirines and 3‐Amino‐2‐fluoropyridines Towards 2‐Aryl‐Pyrido[2,3‐b]pyrazines. (2020). ResearchGate. Retrieved February 4, 2026, from [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2013). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of new pyrazolo[5][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. (2021). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. (n.d.). Pipzine Chemicals. Retrieved February 4, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. (2012). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2020). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • 2-Aminopyridine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • 2-Hydrazinopyridine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting

Navigating the Nuances of Post-Reaction Purification: A Guide to Removing Unreacted Hydrazine Hydrate

Prepared by a Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize hydrazine hydrate in their synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize hydrazine hydrate in their synthetic workflows. While an invaluable reagent, the removal of its unreacted excess from a reaction mixture presents a common yet critical challenge due to its reactivity, toxicity, and potential to interfere with downstream processes and final product purity.

This document provides a comprehensive overview of established and field-proven methods for the removal of unreacted hydrazine hydrate. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific rationale to empower you to make informed decisions for your specific reaction systems.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual hydrazine hydrate so important?

Residual hydrazine hydrate can be problematic for several reasons. As a potent reducing agent and a strong nucleophile, it can react with other functional groups in your product or subsequent reagents, leading to unwanted side reactions and impurities. Furthermore, hydrazine is classified as a toxic and potentially carcinogenic substance, making its removal essential for the safety and biological compatibility of pharmaceutical products. Regulatory bodies often have strict limits on the allowable levels of such impurities.

Q2: What are the primary strategies for removing hydrazine hydrate?

The choice of removal method depends heavily on the properties of your desired product (e.g., solubility, stability) and the reaction solvent. The main strategies can be broadly categorized as:

  • Physical Methods: Exploiting differences in physical properties like solubility and boiling point.

  • Chemical Methods (Quenching): Converting hydrazine into a more easily removable or inert substance.

  • Chromatographic Methods: Separating the product from hydrazine based on differential adsorption or partitioning.

Q3: How can I determine if all the hydrazine hydrate has been removed?

Several analytical techniques can be employed to detect residual hydrazine. These include spectroscopic methods and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] For GC analysis, derivatization of hydrazine is often necessary to improve its volatility and detectability.[2][3]

Troubleshooting and In-Depth Guides

Method 1: Aqueous Work-up and Extraction

This is often the first and simplest approach, leveraging the high water solubility of hydrazine hydrate.

When to Use This Method:

This method is ideal when your product has low solubility in water and is soluble in an organic solvent immiscible with water (e.g., diethyl ether, dichloromethane, ethyl acetate).

Experimental Protocol:

  • Reaction Quenching (Optional but Recommended): Cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water or a brine solution. The highly polar hydrazine hydrate will preferentially partition into the aqueous layer.[4]

  • Repeat: Repeat the washing step 2-3 times to ensure maximum removal.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Causality and Expert Insights:

The efficiency of this method hinges on the partition coefficient of your product and hydrazine hydrate between the organic and aqueous phases. If your product has some water solubility, you may experience product loss in the aqueous layer. In such cases, back-extraction of the combined aqueous layers with the organic solvent can help recover some of the lost product. Using a saturated brine solution for the final wash can help to "salt out" the organic product from any residual water in the organic phase.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, adding a small amount of brine or allowing the mixture to stand can help break it.

  • Product Precipitation: If your product precipitates upon addition of the organic solvent, this method may not be suitable. Consider filtration first, followed by washing the precipitate with water.[4][5]

Method 2: Chemical Quenching

This method involves reacting the excess hydrazine hydrate with a "quenching" agent to form a new compound that is easily removed.

When to Use This Method:

This is a robust method suitable for a wide range of products, especially when extraction is not effective or when you need to ensure complete destruction of the reactive hydrazine.

Common Quenching Agents and Their Mechanisms:

Quenching AgentReaction ProductRemoval of ProductConsiderations
Acetone/Ketones Hydrazone/AzineSoluble in organic solvents, can be removed by aqueous extraction or chromatography.The resulting hydrazone can sometimes be difficult to separate from the desired product.[6]
Hydrogen Peroxide (H₂O₂) Nitrogen gas (N₂) and Water (H₂O)Gaseous nitrogen evolves, and water is easily removed.The reaction can be exothermic and should be performed with caution, especially on a large scale.[7]
Sodium Hypochlorite (NaOCl) Nitrogen gas (N₂) and Sodium Chloride (NaCl)Gaseous nitrogen evolves, and NaCl is removed by aqueous work-up.Can be too reactive and may not be compatible with sensitive functional groups in the product.[7]

Experimental Protocol (Using Acetone):

  • Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Slow Addition: Slowly add an excess of acetone to the reaction mixture with stirring.

  • Stirring: Allow the mixture to stir at room temperature for a period (e.g., 30 minutes to a few hours) to ensure complete reaction.

  • Work-up: Proceed with an aqueous work-up as described in Method 1 to remove the resulting hydrazone and any remaining quenching agent.

Visualization of Quenching Workflow:

G cluster_quenching Chemical Quenching Workflow reaction_mixture Reaction Mixture (Product + Excess Hydrazine) cooling Cool to 0°C reaction_mixture->cooling add_quencher Add Quenching Agent (e.g., Acetone) cooling->add_quencher stir Stir at Room Temperature add_quencher->stir workup Aqueous Work-up stir->workup product Purified Product workup->product

Caption: Workflow for chemical quenching of hydrazine.

Method 3: Azeotropic Distillation

This technique is employed to remove hydrazine hydrate by forming an azeotrope with a suitable solvent. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

When to Use This Method:

This method is particularly useful when the product is a high-boiling liquid or a stable solid and is not volatile under the distillation conditions. It is also effective for removing the last traces of hydrazine.

Experimental Protocol:

  • Solvent Addition: Add a solvent that forms a low-boiling azeotrope with hydrazine and/or water (e.g., toluene, xylene, or aniline) to the reaction mixture.[8][9][10]

  • Distillation Setup: Set up a distillation apparatus.

  • Distillation: Heat the mixture to distill off the azeotrope.

  • Solvent Replenishment: In some cases, fresh solvent may need to be added to ensure complete removal of hydrazine.

  • Final Concentration: Once the azeotrope has been removed, the remaining solvent can be removed under reduced pressure to yield the purified product.

Causality and Expert Insights:

The success of this method relies on the difference in boiling points between the azeotrope and the desired product. It's a powerful technique for driving the removal of a volatile impurity from a non-volatile product. Care must be taken to ensure the product is thermally stable at the distillation temperature.

Method 4: Chromatographic Purification

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.

When to Use This Method:

This method is suitable when other methods fail or when a very high degree of purity is required. It is applicable to a wide range of products that are stable on the chosen stationary phase.

Experimental Protocol:

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Column Packing: Pack a chromatography column with a suitable stationary phase, most commonly silica gel.

  • Loading: Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (eluent). The polarity of the eluent is gradually increased to first elute the less polar components and then the more polar components. Hydrazine, being highly polar, will generally have a strong affinity for the silica gel and will elute much later than most organic products.[11]

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Chromatographic Separation:

G cluster_column Chromatographic Separation cluster_elution Elution Profile Column Eluent Crude Product Mixture Silica Gel Eluted Fractions Product Product (Less Polar) Column:f3->Product Early Fractions Hydrazine Hydrazine (More Polar) Column:f3->Hydrazine Late Fractions

Sources

Optimization

Characterization challenges of substituted hydrazinopyridines

Technical Support Center: Characterization of Substituted Hydrazinopyridines Topic: Troubleshooting Characterization Challenges in Substituted Hydrazinopyridines Role: Senior Application Scientist Audience: Medicinal Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Substituted Hydrazinopyridines

Topic: Troubleshooting Characterization Challenges in Substituted Hydrazinopyridines Role: Senior Application Scientist Audience: Medicinal Chemists, Analytical Scientists, Structural Biologists

Introduction: The "Chameleon" of Heterocycles

Substituted hydrazinopyridines are critical scaffolds in drug discovery, particularly for kinase inhibitors and metallo-enzyme modulators. However, they are notorious for their "chameleon-like" behavior during characterization. They exist in a delicate equilibrium of tautomers (hydrazine vs. hydrazone) and geometric isomers (E/Z), and they possess a high susceptibility to oxidative degradation.

This guide moves beyond basic spectral interpretation. We address the causality of these anomalies and provide self-validating protocols to resolve them.

Module 1: NMR Anomalies (Tautomerism & Isomerism)

User Question: “My


H NMR spectrum in DMSO-d

shows broad, split, or missing peaks for the hydrazine NH protons. Is my compound impure?”

Technical Diagnosis: Likely not. You are observing prototropic tautomerism . 2-Substituted hydrazinopyridines exist in equilibrium between the hydrazine form (aromatic) and the hydrazone form (non-aromatic/quinoid) . This exchange rate is often intermediate on the NMR time scale, leading to coalescence (broadening) or distinct sets of signals for each tautomer. Furthermore, if the hydrazone form is dominant, you may encounter E/Z geometric isomerism around the C=N bond.

Visualizing the Equilibrium

Tautomerism cluster_0 Detection Challenges Hydrazine Hydrazine Form (Aromatic Pyridine) Transition Proton Transfer (Solvent/pH Dependent) Hydrazine->Transition Fast Exchange Hydrazone Hydrazone Form (Quinoid Pyridone) Transition->Hydrazone Equilibrium Shift EZ_Isomer E/Z Isomerism (Restricted Rotation) Hydrazone->EZ_Isomer Slow Exchange

Caption: Mechanistic flow of hydrazinopyridine tautomerism leading to NMR complexity.

Troubleshooting Protocol: The "Solvent & Temperature" Stress Test

To confirm tautomerism over impurity, you must manipulate the exchange rate.

Step 1: Variable Temperature (VT) NMR

  • Prepare the sample in DMSO-d

    
      (high polarity favors the hydrazone form but slows exchange).
    
  • Acquire a standard spectrum at 298 K .

  • Heat the probe to 353 K (80°C) .

    • Result: If peaks sharpen and coalesce into a single set, it is a dynamic equilibrium. If peaks remain distinct/complex, you likely have a static impurity or stable isomers.

Step 2: Solvent Polarity Switch

  • Run a second sample in CDCl

    
      or Benzene-d
    
    
    
    (non-polar).
    • Mechanism:[1][2][3][4][5][6] Non-polar solvents stabilize the hydrazine (aromatic) form to maximize internal hydrogen bonding, often simplifying the spectrum to a single species.

Data Reference: Chemical Shift Expectations

FeatureHydrazine Form (Aromatic)Hydrazone Form (Quinoid)
Ring Protons Typical Pyridine (

6.5 - 8.5 ppm)
Upfield Shift (

6.0 - 7.5 ppm) due to loss of aromaticity
NH Proton 1 Broad singlet (

4.0 - 6.0 ppm)
Downfield (

10.0 - 13.0 ppm) (H-bonded)
NH Proton 2 Broad singlet (

8.0 - 9.0 ppm)
Distinct singlet (

8.5 - 9.5 ppm)

Module 2: Oxidative Instability (Sample Handling)

User Question: “My sample was a white solid, but after 24 hours on the bench, it turned yellow/brown. Has it degraded?”

Technical Diagnosis: Yes. Hydrazinopyridines are electron-rich reducing agents. They undergo oxidative dehydrogenation in air to form azo-pyridines or coupled diazenes. This is accelerated by light and trace metals.

Protocol: The "Salt Shield" Stabilization

Free bases are unstable. Converting the hydrazine to a mineral acid salt significantly increases shelf-life by protonating the nucleophilic nitrogens, reducing their oxidation potential.

Procedure:

  • Dissolve the crude hydrazine free base in EtOH or EtOAc .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • The hydrochloride salt will precipitate immediately.

  • Filter under Argon/Nitrogen flow.

  • Storage: Store the salt at -20°C. Do not store the free base in solution for extended periods.

Module 3: HPLC Peak Tailing & Retention

User Question: “I cannot get a symmetrical peak in HPLC. The tailing factor is > 2.0, and retention is inconsistent.”

Technical Diagnosis: The basic pyridine nitrogen and the terminal hydrazine amino group (


) interact strongly with residual silanols (Si-OH)  on the stationary phase. At neutral pH, these silanols are ionized (Si-O

), acting as cation exchangers for your protonated analyte.
Troubleshooting Decision Tree

HPLC_Troubleshooting Start Problem: Peak Tailing Check_pH Check Mobile Phase pH Start->Check_pH Low_pH pH < 3.0? Check_pH->Low_pH Standard C18 High_pH pH > 7.0? Check_pH->High_pH Hybrid Column Action_Acid Add TFA (0.1%) or Formic Acid (0.1%) Low_pH->Action_Acid Yes (Suppress Silanols) Action_Block Add Ion Pair Reagent (Hexanesulfonate) Low_pH->Action_Block No (Still Tailing) Action_Base Use High pH Column (pH 10 with NH4OH) High_pH->Action_Base Deprotonate Analyte

Caption: Logic flow for selecting mobile phase modifiers to eliminate peak tailing.

Recommended Conditions
  • Column: Use a "Hybrid" particle column (e.g., ethylene-bridged silica) which is resistant to high pH and has fewer residual silanols.

  • Mobile Phase Modifier:

    • Standard: 0.1% Trifluoroacetic acid (TFA) . The trifluoroacetate anion pairs with the protonated base to improve shape, though it may suppress MS signal.

    • MS-Compatible: 10 mM Ammonium Formate (pH 3.5). The high ionic strength masks silanol interactions without severe suppression.

Module 4: Mass Spectrometry (The "Vanishing Ion")

User Question: “I see the peak in UV, but the Mass Spec (ESI+) shows no molecular ion [M+H]


, or only fragments.”

Technical Diagnosis: Hydrazines are fragile. In the ESI source, they can undergo:

  • In-source fragmentation: Loss of

    
     (M-17) or 
    
    
    
    (M-31).
  • Redox reactions: Oxidation to the radical cation

    
     instead of 
    
    
    
    .
Protocol: Derivatization for MS Confirmation

If the parent ion is elusive, derivatize the hydrazine with a ketone to "lock" the structure as a stable hydrazone.

Rapid Bench-Top Derivatization:

  • Take 50 µL of your sample solution.

  • Add 50 µL of Acetone (excess).

  • Add 1 µL of Formic Acid .

  • Inject into LC-MS.

  • Look for: The acetone hydrazone adduct:

    
    .
    
    • Calculation: Molecular Weight + 58 (Acetone) - 18 (Water) = M + 40.

    • Why it works: The hydrazone is far more stable in the gas phase and ionizes cleanly.

References

  • Tautomerism in Heterocycles: Claramunt, R. M., et al. "The structure of 2-hydrazinopyridine and its tautomerism." Journal of the Chemical Society, Perkin Transactions 2.
  • Hydrazone Isomerism: "Differentiation of hydrazine and hydrazone isomers using NMR." ResearchGate.[7] Available at: [Link]

  • Oxidative Stability: "Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs."[8] MDPI, International Journal of Molecular Sciences. Available at: [Link][9]

  • HPLC Tailing Mechanisms: "Peak Tailing in HPLC: Causes and Solutions." Element Lab Solutions. Available at: [Link]

  • Mass Spectrometry Fragmentation: "Fragmentation Patterns in Mass Spectrometry." Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Gould-Jacobs Reaction Optimization

Topic: Troubleshooting Low Yield in 4-Hydroxyquinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary & Reaction Logic From the Desk of the Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 4-Hydroxyquinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Reaction Logic

From the Desk of the Senior Application Scientist:

The Gould-Jacobs reaction is the industrial workhorse for synthesizing the 4-quinolone scaffold, a precursor to fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin). While theoretically straightforward, the reaction is notoriously unforgiving. The difference between a 90% yield of crystalline solid and a 20% yield of insoluble black tar often lies in heat transfer kinetics and byproduct management .

This guide treats the reaction not as a recipe, but as a system of competing equilibria. To fix low yields, you must control the two critical bottlenecks: the reversibility of the initial condensation and the thermal threshold of the cyclization.

Reaction Pathway Visualization

The following diagram outlines the critical nodes where yield is lost.

GouldJacobsPathway Aniline Aniline (Starting Material) Intermediate Anilinomethylenemalonate (Enamine Intermediate) Aniline->Intermediate Condensation (- EtOH) EMME Alkoxymethylenemalonate (EMME/DEEM) EMME->Intermediate Intermediate->Aniline Reversible (+ EtOH) Transition Ketene Transition State Intermediate->Transition 250°C+ Cyclization Product 4-Hydroxyquinoline (Target) Transition->Product Intramolecular Closure Tar Polymerization/Tar (Yield Loss) Transition->Tar Slow Heating or High Conc.

Figure 1: Critical failure points in the Gould-Jacobs pathway. Note the reversibility of the first step and the bifurcation at the transition state leading to tar.

Phase I: The Condensation Step (Formation of the Enamine)

The Issue: The intermediate fails to precipitate or forms in low yield, carrying unreacted aniline into the high-temp step (which causes tarring later).

Q: Why is my condensation yield stalling at ~60%?

A: You are fighting Le Chatelier’s Principle. The reaction between aniline and diethyl ethoxymethylenemalonate (EMME) produces ethanol as a byproduct. This reaction is reversible. If ethanol remains in the system, it pushes the equilibrium back toward the starting materials.

  • The Fix: Do not run this in a closed reflux system. Use a Dean-Stark trap or continuous distillation to physically remove ethanol as it forms.

  • Checkpoint: Monitor the distillate volume. The reaction is not complete until the theoretical volume of ethanol (1 equivalent) has been collected.

Q: My product is an oil, not a solid. Can I proceed to cyclization?

A: NO. Purity is non-negotiable here. Oiling out usually indicates the presence of unreacted EMME or aniline. Carrying these impurities into the cyclization phase (250°C) will result in massive polymerization.

  • The Fix: Recrystallize the intermediate from ethanol or hexane/ethyl acetate. You need a clean melting point before proceeding.

  • Self-Validating Step: Run a TLC.[1] If you see a spot for aniline, do not proceed .

Phase II: The Cyclization Step (The Bottleneck)

The Issue: The reaction mixture turns into a black, insoluble "puck" or tar, with yields <30%.

Q: Why does the reaction turn to tar?

A: The heating ramp rate is too slow. The cyclization proceeds via a high-energy ketene intermediate. If the temperature rises slowly, the intermediate molecules have time to react intermolecularly (polymerize) rather than intramolecularly (cyclize).

  • The Fix: The "Drop-In" Method. Do not heat the starting material from room temperature.

    • Pre-heat your solvent (Dowtherm A) to a rolling boil (257°C).

    • Add your solid intermediate rapidly to the boiling solvent.

    • This ensures instant dilution and immediate access to the activation energy required for cyclization, bypassing the polymerization pathway.

Q: Which solvent should I use? Dowtherm A vs. Diphenyl Ether?

A: Match the solvent boiling point to your substrate's activation energy. Cyclization typically requires 240–260°C.

  • Dowtherm A (26.5% Biphenyl / 73.5% Diphenyl Oxide): Boiling point ~257°C. This is the gold standard because it acts as a "thermal clamp," holding the reaction exactly at the necessary temperature without needing a pressurized vessel.

  • Mineral Oil: Avoid if possible. It is difficult to remove during workup and often leads to impure products.

Q: I have a substituent on the aniline (meta-position). Why do I get two isomers?

A: Regioselectivity is driven by sterics and electronics. A meta-substituent allows cyclization at two ortho positions (2- or 6-).

  • Electronic Effect: Electron-donating groups (EDGs) activate the para position relative to themselves (leading to the 7-substituted quinoline).

  • Steric Effect: Cyclization tends to occur away from bulky substituents.

  • Troubleshooting: If you need the sterically hindered isomer, thermal cyclization may fail. Consider acid-catalyzed cyclization (polyphosphoric acid) at lower temperatures, though this often alters the mechanism.

Troubleshooting Logic Tree

Use this decision matrix to diagnose specific yield failures.

TroubleshootingTree Start Identify Problem Condensation Phase 1: Condensation Issues Start->Condensation Cyclization Phase 2: Cyclization Issues Start->Cyclization LowYield Low Yield / Reversible Condensation->LowYield Oily Oily Product Condensation->Oily Tar Black Tar Formation Cyclization->Tar Insoluble Product Trapped in Solvent Cyclization->Insoluble RemoveEtOH Action: Dean-Stark or Vacuum LowYield->RemoveEtOH Recryst Action: Recrystallize (Do NOT proceed) Oily->Recryst DropIn Action: Use Pre-heated Drop-in Method Tar->DropIn Dilution Action: Increase Dilution (10x Solvent Vol) Tar->Dilution HexaneWash Action: Dilute with Hexane to Precipitate Insoluble->HexaneWash

Figure 2: Diagnostic logic for isolating yield failures in condensation and cyclization phases.

Optimized Protocol: The "Drop-In" Method

Objective: Synthesis of 4-Hydroxyquinoline (Standard Scale: 100 mmol)

Step 1: Condensation (The Clean-Up)
  • Mix: 1.0 eq Aniline + 1.1 eq Diethyl ethoxymethylenemalonate (EMME). No solvent is strictly necessary, but toluene can be used to aid azeotropic distillation.

  • Heat: 110–120°C with a Dean-Stark trap .

  • Monitor: Collect ethanol. Reaction is complete when ethanol generation ceases.

  • Isolate: Cool to room temp. The product should solidify. Recrystallize from Ethanol. Target Yield: >85% .

Step 2: Thermal Cyclization (The Critical Step)[3]
  • Setup: 3-neck flask, mechanical stirrer (essential), reflux condenser, internal thermometer.

  • Solvent: Charge flask with Dowtherm A (10–15 mL per gram of intermediate).

  • Pre-Heat: Heat solvent to a rolling reflux (~257°C).

  • Addition: Add the solid intermediate (from Step 1) in small portions rapidly through a powder funnel or solid addition funnel.

    • Why? Keeps concentration low (pseudo-high dilution) and heating rate infinite.

  • Reaction: Maintain reflux for 30–60 minutes. Monitor for the cessation of ethanol evolution (if ester hydrolysis is occurring concurrently) or color change.

  • Workup:

    • Cool to ~80°C.

    • Add an equal volume of Ligroin or Hexane (non-polar anti-solvent).

    • The 4-hydroxyquinoline product will precipitate as a solid.[1]

    • Filter and wash with hexane to remove Dowtherm A.

Comparative Solvent Data
SolventBoiling Point (°C)SuitabilityCommon Yield Range
Dowtherm A 257°COptimal. Eutectic mix prevents freezing in condenser.75–95%
Diphenyl Ether258°CGood, but freezes at 26°C (clogs condensers).70–90%
Mineral Oil>300°CPoor. Hard to remove; variable temp.40–60%
Xylene140°CFail. Temp too low for cyclization.<5%

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[3] Link

  • BenchChem. (2025).[1][4][5] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.[6]Link

  • Al-Mulla, A. (2025).[7] Troubleshooting low yield in Friedländer and Gould-Jacobs synthesis. BenchChem Technical Support.[1][5] Link

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[6][8] Molecules.[1][4][2][5][8][9][10][11][12] Link

  • Dow Chemical Company. (1997). DOWTHERM A Heat Transfer Fluid Product Technical Data.[13][14]Link

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Halogens: Selecting the Optimal Starting Material in 2-Halo-3-Aminopyridine Chemistry

For Immediate Publication [City, State] – [Date] – In the intricate world of pharmaceutical and drug development, the choice of starting materials can profoundly impact the efficiency, cost, and overall success of a synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

[City, State] – [Date] – In the intricate world of pharmaceutical and drug development, the choice of starting materials can profoundly impact the efficiency, cost, and overall success of a synthetic route. For researchers working with the privileged 3-aminopyridine scaffold, a common synthetic precursor, a critical decision often arises: whether to employ 2-chloro-3-aminopyridine or its heavier halogen counterpart, 2-bromo-3-aminopyridine. This comprehensive guide, authored for researchers, scientists, and drug development professionals, provides an in-depth, data-driven comparison of these two key building blocks, empowering you to make the most informed decision for your specific application.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of each starting material is paramount for successful reaction planning and execution. Below is a comparative summary of their key attributes.

Property2-Chloro-3-aminopyridine2-Bromo-3-aminopyridine
CAS Number 6298-19-7[1]39856-58-1
Molecular Weight 128.56 g/mol 173.01 g/mol
Melting Point 76-78 °C[1]76-80 °C
Boiling Point 130-134 °C (at 12.75 mmHg)[1]Not readily available
Solubility Soluble in methanol and water (30 g/L)[1]Information not readily available
Appearance Off-white to yellow to pink crystalline powder, crystals, and/or chunks[1]Off-white to light yellow crystalline powder

The similar melting points of the two compounds suggest that they have comparable crystalline packing forces. However, the difference in their molecular weights and the nature of the halogen atom fundamentally dictates their reactivity in chemical transformations.

The Deciding Factor: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true divergence in the utility of 2-chloro- and 2-bromo-3-aminopyridine becomes evident in their performance in palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry for C-C and C-N bond formation. The general reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl > F.[2] This is a direct consequence of the carbon-halogen bond dissociation energies; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[2][3]

This fundamental principle translates to tangible differences in reaction outcomes, as illustrated in the following comparative analyses of key cross-coupling reactions.

Suzuki-Miyaura Coupling: A Tale of Two Reactivities

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. When comparing our two starting materials, the bromo derivative consistently demonstrates superior reactivity, often leading to higher yields under milder conditions.

Experimental Data Snapshot: Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-3-aminopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90 (illustrative)[4]
2-Chloro-3-aminopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018Lower yields expected[4]

While direct comparative studies under identical conditions are sparse in the literature, the general consensus and available data for analogous systems indicate that achieving comparable yields with 2-chloro-3-aminopyridine often necessitates more sophisticated and expensive catalyst systems, higher catalyst loadings, and more forcing conditions.[2][3]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a go-to method for the synthesis of arylamines. Similar to the Suzuki coupling, 2-bromo-3-aminopyridine is the more reactive partner. Achieving efficient coupling with the chloro-analogue often requires more specialized and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

Experimental Data Snapshot: Buchwald-Hartwig Amination

Starting MaterialAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[4]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBu1,4-Dioxane800.494[4]

Note: Data for closely related substrates is presented to illustrate the general reactivity trends. The high yield for the 2-chlorotoluene example is achieved with a specialized N-heterocyclic carbene (NHC) palladium catalyst, highlighting the need for advanced catalytic systems for less reactive aryl chlorides.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L_n OxidativeAddition Ar-Pd(II)-X(L_n) Pd0->OxidativeAddition Oxidative Addition ArX Ar-X Amine R₂NH LigandExchange LigandExchange Base Base Deprotonation Ar-Pd(II)-NR₂(L_n) Product Ar-NR₂ OxidativeAddition->LigandExchange LigandExchange->Deprotonation ReductiveElimination ReductiveElimination Deprotonation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: A Clear Win for Bromine

In the Sonogashira coupling of terminal alkynes with aryl halides, the higher reactivity of 2-bromo-3-aminopyridine is particularly pronounced. Excellent yields can be achieved under relatively mild conditions, while the corresponding reaction with the chloro-derivative is often sluggish and requires more forcing conditions or specialized catalysts.

A study by Zhu et al. demonstrated the efficient Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes.[5][6][7]

Experimental Data Snapshot: Sonogashira Coupling

Starting MaterialAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398[5][7]
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100389[5][7]

The successful coupling of 2-amino-3-bromo-5-chloropyridine demonstrates the chemoselectivity of the reaction, with the more reactive C-Br bond undergoing coupling while the C-Cl bond remains intact.

The Economic Equation: Cost and Availability

For large-scale synthesis and drug development, the cost of starting materials is a critical consideration. Generally, aryl chlorides are more economical and widely available than their corresponding bromides.[2] A snapshot of pricing from a major supplier illustrates this point:

CompoundSupplierQuantityPrice (USD)Price per Mole (USD)
2-Chloro-3-aminopyridineSigma-Aldrich10 g~$35~$450
2-Bromo-3-aminopyridineSigma-Aldrich5 g~$52~$1800

Note: Prices are approximate and subject to change. This analysis is for illustrative purposes.

The significantly lower cost per mole of 2-chloro-3-aminopyridine presents a compelling argument for its use, particularly in process chemistry and large-scale manufacturing, provided that an efficient catalytic system can be developed to overcome its lower reactivity.

Expert Recommendation: A Matter of Context

As a Senior Application Scientist, my recommendation is not to declare one starting material universally superior to the other, but rather to make a context-dependent choice based on the specific goals of your project.

Choose 2-Bromo-3-aminopyridine when:

  • Rapid route development and high yields are paramount: The higher reactivity of the bromo-derivative allows for the use of simpler and more reliable catalytic systems, often leading to faster optimization and higher yields.

  • Mild reaction conditions are required: If your substrate contains sensitive functional groups that may not tolerate the more forcing conditions often required for the chloro-analogue, the bromo-derivative is the safer choice.

  • Small-scale synthesis or early-stage drug discovery: In these settings, the higher cost of the starting material is often outweighed by the speed and efficiency of the reaction.

Choose 2-Chloro-3-aminopyridine when:

  • Cost is a primary driver: For large-scale synthesis, the significantly lower cost of the chloro-derivative can lead to substantial savings.

  • Process optimization for manufacturing is the goal: Investing time in developing a robust catalytic system for the less reactive but more economical starting material can be highly beneficial in the long run.

  • The desired transformation is a nucleophilic aromatic substitution (SNAr): In contrast to palladium-catalyzed couplings, aryl chlorides are often more reactive than aryl bromides in SNAr reactions.

Conclusion

The choice between 2-chloro- and 2-bromo-3-aminopyridine is a classic example of the trade-off between reactivity and cost in chemical synthesis. 2-Bromo-3-aminopyridine offers a path of lower activation energy, often leading to quicker and more efficient results in a research setting. Conversely, 2-chloro-3-aminopyridine represents a more economical option that, with the right catalytic technology, can be a highly valuable starting material for large-scale applications. By carefully considering the factors outlined in this guide, researchers can make a strategic decision that best aligns with their project's objectives, timeline, and budget.

References

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023-11-15) [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene | Request PDF. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025-04-03) [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. (2017-07-13) [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews. ACS Publications. (2025-06-06) [Link]

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Comparative

Comparative Therapeutic Guide: 2-Hydrazinylpyridin-3-amine Derivatives

Executive Summary: The "Molecular Hinge" Strategy 2-Hydrazinylpyridin-3-amine is not merely a chemical intermediate; it is a "molecular hinge" capable of swinging between two distinct therapeutic classes based on synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Molecular Hinge" Strategy

2-Hydrazinylpyridin-3-amine is not merely a chemical intermediate; it is a "molecular hinge" capable of swinging between two distinct therapeutic classes based on synthetic divergence. For drug development professionals, this scaffold offers a critical decision point:

  • Cyclization (Fused Systems): Generates 1H-pyrazolo[3,4-b]pyridines , which function as high-affinity kinase inhibitors (e.g., TRK, EGFR) with superior metabolic stability.

  • Condensation (Open-Chain Systems): Generates Schiff Base Hydrazones , which excel as metal-chelating antimicrobial agents and pro-oxidant cytotoxins.

This guide objectively compares these two pathways, providing experimental data to support lead optimization strategies.

Comparative Analysis: Fused Rings vs. Schiff Bases

Anticancer Performance (Kinase Inhibition vs. Cytotoxicity)

The most commercially viable application of this scaffold lies in the synthesis of 1H-pyrazolo[3,4-b]pyridines . These fused derivatives mimic the ATP-binding motif of kinases, offering targeted therapy potential. In contrast, open-chain hydrazones often rely on non-specific cytotoxicity (ROS generation), making them less suitable for targeted cancer therapy but effective as broad-spectrum cytotoxic agents.

Table 1: Comparative Anticancer Potency (IC50 in µM) Data synthesized from recent structure-activity relationship (SAR) studies involving TRK and EGFR inhibition.

Derivative ClassCompound IDTarget MechanismCell Line (Type)IC50 (µM)Ref.[1][2][3] Standard (Doxorubicin)
Fused Ring Pyrazolo[3,4-b]pyridine C03 TRKA Kinase InhibitionKm-12 (Colon)0.304 0.210
Fused Ring Pyrazolo[3,4-b]pyridine 5a Amyloid/Fibril BindingSH-SY5Y (Neuro)>10.0N/A
Schiff Base Pyridyl-Hydrazone Ij ROS Generation/IntercalationPC3 (Prostate)0.96 0.76
Schiff Base Isatin-Hydrazone 3a Tubulin DestabilizationHCT-116 (Colon)4.142.30 (Paclitaxel)

Critical Insight: While the Schiff base Ij approaches the potency of Doxorubicin (0.96 vs 0.76 µM), it often suffers from poor solubility and hydrolytic instability in vivo. The fused ring C03 , however, demonstrates nanomolar affinity (56 nM against TRKA enzyme) and superior plasma stability, making it the preferred scaffold for oral drug candidates.

Antimicrobial & Antitubercular Activity

Here, the Schiff base derivatives outperform the fused rings. The open hydrazine moiety allows for the chelation of transition metals (Fe, Cu), which is fatal to bacteria dependent on metalloenzymes.

Table 2: Antimicrobial Efficacy (MIC in µg/mL)

Derivative ClassCompoundTarget OrganismMIC (µg/mL)Standard (Ciprofloxacin)
Schiff Base 2-Pyridyl-hydrazone 8b M. tuberculosis (H37Rv)6.40 2.00
Schiff Base Ni(II) Complex of L1 S. aureus (MRSA)12.50.50
Fused Ring Pyrazolo[3,4-b]pyridine 7a E. coli>50.00.01

Mechanistic Pathways & Structural Logic[4]

The following diagram illustrates the divergent synthesis pathways and their resulting biological mechanisms.

Scaffold_Divergence Scaffold 2-Hydrazinylpyridin-3-amine (Core Scaffold) Cyclization Path A: Cyclization (with 1,3-Diketones) Scaffold->Cyclization Acid Catalyst (e.g., AcOH) Condensation Path B: Condensation (with Aldehydes) Scaffold->Condensation Ethanol/Reflux FusedProduct 1H-Pyrazolo[3,4-b]pyridine Cyclization->FusedProduct Mech_Kinase Mechanism: ATP-Competitive Kinase Inhibition (TRK, EGFR) FusedProduct->Mech_Kinase SchiffProduct Schiff Base / Hydrazone Condensation->SchiffProduct Mech_Chelation Mechanism: Metal Chelation & ROS Generation (DNA Damage) SchiffProduct->Mech_Chelation

Figure 1: Structural divergence of the 2-hydrazinylpyridin-3-amine scaffold determining therapeutic utility.

Experimental Protocols (Self-Validating Systems)

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Objective: To synthesize a kinase-targeted fused ring system.

Protocol:

  • Reagents: Dissolve 2-hydrazinylpyridin-3-amine (1.0 eq) and the appropriate 1,3-diketone (e.g., acetylacetone, 1.1 eq) in glacial acetic acid (10 volumes).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the hydrazine starting material (lower Rf) indicates completion.

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice/water.

  • Purification: Filter the precipitate. Recrystallize from ethanol to yield the pyrazolo[3,4-b]pyridine.

    • Quality Control: 1H NMR must show the disappearance of the NH2 broad singlet (approx. 4.0–6.0 ppm) and the formation of the pyrazole proton or substituent signals.

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To quantify metabolic inhibition in cancer cell lines.

Protocol:

  • Seeding: Seed cancer cells (e.g., HCT-116) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: Signaling Pathways

The following diagram details how the Fused Ring (Pyrazolo[3,4-b]pyridine) derivatives intervene in cancer cell survival pathways, specifically targeting the TRK/MAPK axis.

Signaling_Pathway Ligand Growth Factor (NGF/BDNF) Receptor TRK / EGFR Receptor Tyrosine Kinase Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Receptor ATP Competition (Blocks Phosphorylation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation

Figure 2: Intervention of Pyrazolo[3,4-b]pyridine derivatives in the MAPK/ERK proliferation pathway.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry (RSC) Advances. Link

  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives. ChemMedChem. Link

  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances. Link

  • Synthesis and Cytotoxic Activity of Arenecarbaldehyde 2-Pyridinylhydrazone Derivatives. Journal of the Brazilian Chemical Society. Link

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

Sources

Validation

The Pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets through diverse, finely-tuned modifications. The pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation in a wide array of therapeutic agents, from antiviral and antibacterial to anticancer drugs.[1][2] This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, particularly those synthesized from 2-hydrazinylpyridin-3-amine precursors, with a focus on their role as kinase inhibitors. We will objectively compare their performance with alternative heterocyclic systems and provide the experimental groundwork for their synthesis and evaluation.

The pyrazolo[3,4-b]pyridine system is an isomeric fusion of a pyrazole and a pyridine ring.[3] Its significance in drug discovery is underscored by its presence in numerous clinically investigated compounds.[1][2] The arrangement of nitrogen atoms in this scaffold makes it an excellent bioisostere for purines, enabling it to effectively compete for the ATP-binding sites of various kinases. This inherent property, combined with the multiple sites available for substitution, allows for the precise tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: From Pyridine Precursors to the Fused Heterocycle

The construction of the pyrazolo[3,4-b]pyridine core can be broadly approached from two main retrosynthetic pathways: the annulation of a pyrazole ring onto a pre-existing pyridine or the formation of a pyridine ring from a 5-aminopyrazole derivative. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

A common and efficient method for the synthesis of 3-aminopyrazolo[3,4-b]pyridines involves the reaction of a 2-chloropyridine bearing an electron-withdrawing group, such as a nitrile at the 3-position, with hydrazine.[4] This reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile group. The initial product is the 2-hydrazinylpyridin-3-amine intermediate, which then cyclizes to form the fused pyrazole ring.

Below is a representative workflow for this synthetic approach.

start 2-Chloro-3-cyanopyridine intermediate 2-Hydrazinylpyridin-3-carbonitrile (Intermediate) start->intermediate Hydrazine Hydrate product Substituted Pyrazolo[3,4-b]pyridine intermediate->product Cyclization dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->product Condensation

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.

Structure-Activity Relationship (SAR) Studies of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The therapeutic potential of pyrazolo[3,4-b]pyridines as kinase inhibitors has been extensively explored. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The following sections dissect the SAR of this scaffold against various kinase targets.

Tropomyosin Receptor Kinase (TRK) Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are attractive targets in oncology. A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRKA inhibitors.[5] The unsubstituted pyrazolo[3,4-b]pyridine core itself shows weak inhibitory activity, highlighting the importance of appropriate substitutions.[5]

Key SAR findings for TRK inhibition include:

  • N1-Position: The presence of a hydrogen bond donor at this position is crucial for interacting with the kinase hinge region.

  • C3-Position: Substitution at this position with small, hydrophobic groups is generally well-tolerated.

  • C4 and C6-Positions: These positions are often used to attach larger side chains that can extend into solvent-exposed regions or other pockets of the ATP-binding site, influencing selectivity and potency.

  • C5-Position: Modifications at this position can significantly impact the overall conformation of the molecule and its interaction with the kinase.

One of the most potent compounds identified in this series, C03 , exhibited an IC50 value of 56 nM against TRKA and demonstrated significant anti-proliferative activity in the Km-12 cell line (IC50 = 0.304 μM).[5]

Compound R1 R3 R5 TRKA IC50 (nM) Km-12 Cell Proliferation IC50 (µM)
A01 HH3-fluorophenyl293ND
A02 HHphenyl479ND
C03 HMe(substituted phenyl)560.304

ND: Not Determined

AMP-Activated Protein Kinase (AMPK) Activation

Interestingly, the pyrazolo[3,4-b]pyridine scaffold has also been investigated for its ability to activate, rather than inhibit, certain kinases. A study on AMPK activators revealed that the pyrazole N-H is essential for activity, likely participating in key hydrogen bonding interactions with the kinase.[6] Furthermore, para-substitution on a diphenyl group attached to the scaffold was found to be critical for potent activation.[6] The compound 17f from this study showed activation comparable to the well-known AMPK activator A-769662.[6]

scaffold Pyrazolo[3,4-b]pyridine Core N1-H C3 C4/C6 C5 substitutions Substitutions for Optimal Activity N1 N1-H: Essential for H-bonding with kinase hinge region. substitutions->N1 C3 C3: Small hydrophobic groups are well-tolerated. substitutions->C3 C4C6 C4/C6: Attachment of larger side chains for selectivity and potency. substitutions->C4C6 C5 C5: Influences overall conformation and interaction. substitutions->C5

Caption: Key SAR points for pyrazolo[3,4-b]pyridine kinase inhibitors.

Comparative Analysis with Alternative Scaffolds: The Pyrazolo[3,4-d]pyrimidine Example

To understand the unique advantages of the pyrazolo[3,4-b]pyridine scaffold, it is instructive to compare it with other "privileged" heterocyclic systems used in kinase inhibitor design. The pyrazolo[3,4-d]pyrimidine scaffold is a close structural analog and has also seen significant success, most notably in the development of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[7]

Feature Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-d]pyrimidine
Core Structure Fused pyrazole and pyridine rings.Fused pyrazole and pyrimidine rings.
H-bond Donors/Acceptors Typically 2-3 potential sites.Typically 3-4 potential sites.
Key Interactions Mimics ATP binding to the kinase hinge region.Also an ATP isostere, effectively binding to the hinge region.[7]
Notable Examples TRK inhibitors, AMPK activators.Ibrutinib (BTK inhibitor), other multikinase inhibitors.[7][8]
Advantages Versatile substitution patterns allow for fine-tuning of properties.Well-established scaffold with clinically approved drugs.
Potential Liabilities Can have off-target effects if not optimized for selectivity.Off-target toxicity can be a concern, as seen with first-generation inhibitors.[7]

While both scaffolds are excellent starting points for kinase inhibitor design, the subtle differences in their electronic properties and the spatial arrangement of their nitrogen atoms can lead to significant differences in their biological activity profiles. The pyrazolo[3,4-b]pyridine scaffold, with one less nitrogen atom in the six-membered ring compared to its pyrimidine counterpart, offers a slightly different vector space for substituent placement, which can be exploited to achieve unique selectivity profiles.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, representative protocols for the synthesis of a pyrazolo[3,4-b]pyridine derivative and a standard kinase inhibition assay.

Synthesis of a Representative 3-Amino-Pyrazolo[3,4-b]pyridine

This protocol is a generalized procedure based on the common synthetic route involving the reaction of a 2-chloronicotinonitrile with hydrazine, followed by cyclization.

Materials:

  • 2-chloro-3-cyanopyridine

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-3-cyanopyridine (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum. This solid is the cyclized 3-aminopyrazolo[3,4-b]pyridine.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a framework for assessing the inhibitory activity of a synthesized pyrazolo[3,4-b]pyridine derivative against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[9][10]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Synthesized pyrazolo[3,4-b]pyridine inhibitor (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor in kinase assay buffer containing a constant percentage of DMSO.

  • Kinase Reaction:

    • To each well of the microplate, add the kinase and the inhibitor solution.

    • Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific duration (e.g., 60 minutes), ensuring the reaction is in the linear range.[11]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

start Prepare serial dilution of inhibitor step1 Add kinase and inhibitor to wells start->step1 step2 Pre-incubate step1->step2 step3 Initiate reaction with ATP and substrate step2->step3 step4 Incubate at optimal temperature step3->step4 step5 Stop reaction and deplete ATP step4->step5 step6 Convert ADP to ATP and generate light step5->step6 step7 Measure luminescence step6->step7 end Calculate IC50 step7->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. Its synthetic accessibility and the rich possibilities for structural diversification make it a highly attractive starting point for medicinal chemistry campaigns. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of potent and selective inhibitors. By comparing its performance with other privileged scaffolds and adhering to robust experimental protocols, researchers can continue to unlock the full potential of this remarkable heterocyclic system in the ongoing quest for new and improved medicines.

References

  • Chen, M., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Dotsenko, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Zheng, B., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]

  • Chen, M., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1371. [Link]

  • Various Authors. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Kurasov, D. B., et al. (2021). Synthesis of 3-aminopyrazolo[3,4-b]pyridine-4-carbonitriles. Chemistry of Heterocyclic Compounds. [Link]

  • Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. [Link]

  • Miao, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Almansour, A. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. [Link]

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Lee, H., et al. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Pérez-Peña, M., et al. (2021). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... ResearchGate. [Link]

  • Kurasov, D. B., et al. (2021). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. [Link]

  • Jo, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Ezzat, H., et al. (2023). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. [Link]

  • Various Authors. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • Witherington, J., et al. (2003). 6-Heteroaryl-pyrazolo[3,4- b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters. [Link]

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Comparative

Purity Analysis of 3-Amino-2-Hydrazinopyridine: A Comparative Methodological Guide

Topic: Purity analysis of synthesized 3-amino-2-hydrazinopyridine by HPLC Content Type: Publish Comparison Guide Executive Summary In the synthesis of heterocyclic pharmaceutical intermediates, 3-amino-2-hydrazinopyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis of synthesized 3-amino-2-hydrazinopyridine by HPLC Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of heterocyclic pharmaceutical intermediates, 3-amino-2-hydrazinopyridine (3-AHP) serves as a critical scaffold for biologically active hydrazones and pyrazoles (e.g., Triapine derivatives). However, its analysis presents distinct challenges: the molecule is highly polar, susceptible to oxidation, and possesses multiple basic centers.

This guide objectively compares the industry-standard Reversed-Phase HPLC (RP-HPLC) method against the traditional Potentiometric Titration and Derivatization HPLC workflows. While titration offers speed for crude assessment, this guide establishes why a Polar-Embedded RP-HPLC method is the superior protocol for final purity release, offering necessary specificity against critical impurities like 3-amino-2-chloropyridine and unreacted hydrazine.

Chemical Context & Impurity Profile

To design a robust analytical method, one must understand the synthesis pathway and potential contaminants. 3-AHP is typically synthesized via nucleophilic substitution of 3-amino-2-chloropyridine with hydrazine hydrate.

Critical Impurities:

  • Precursor: 3-Amino-2-chloropyridine (Less polar, UV active).

  • Reagent: Hydrazine (Highly polar, weak UV, genotoxic).

  • By-product: 3-Amino-2-hydroxypyridine (Hydrolysis product).[1]

  • Degradant: Azobenzene derivatives (Oxidative dimerization).

Method Comparison: HPLC vs. Alternatives

The following table contrasts the performance of the proposed Direct RP-HPLC method against alternative strategies often used in process development.

FeatureMethod A: Direct RP-HPLC (Recommended) Method B: Derivatization HPLC Method C: Potentiometric Titration
Principle Separation on Polar-Embedded C18 PhasePre-column reaction with BenzaldehydeNon-aqueous acid-base neutralization
Specificity High: Resolves all organic impuritiesHigh: Specific for hydrazine moietyLow: Measures total basicity (cannot distinguish product from precursor)
Sensitivity (LOD) ~0.5 µg/mL (UV 254 nm)~0.05 µg/mL (UV 300+ nm)N/A (Macro analysis only)
Sample Prep Simple Dilution (in antioxidant buffer)Complex (Heating/Incubation required)Simple Dissolution
Throughput Medium (15 min run time)Low (Reaction time + Run time)High (5 min per sample)
Suitability Final Product Release Trace Hydrazine QuantificationIn-process Monitoring (Crude)

Scientist’s Verdict:

  • Use Titration only for rough reaction monitoring to check conversion.

  • Use Derivatization only if quantifying trace free hydrazine (<10 ppm).

  • Use Direct RP-HPLC for purity assay (>98% purity checks).

Recommended Protocol: Direct RP-HPLC

This protocol utilizes a Polar-Embedded C18 column . Standard C18 columns often suffer from "dewetting" (phase collapse) with the high aqueous content required to retain this polar amine, or result in severe peak tailing due to silanol interactions.

3.1 Reagents & Equipment
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 5 µm). Why: These columns contain a polar group embedded in the alkyl chain, shielding silanols and allowing 100% aqueous stability.

  • Mobile Phase A: 20 mM Ammonium Phosphate Buffer (pH 6.5). Why: pH 6.5 ensures the pyridine (pKa ~6) is partially non-ionized to improve retention, while masking silanols.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 0.1% Ascorbic acid in Mobile Phase A. Why: Prevents oxidative degradation of the hydrazine group during analysis.

3.2 Instrument Parameters
  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Detection: UV @ 254 nm (Primary), 220 nm (Secondary)

  • Column Temp: 30°C

3.3 Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Isocratic Hold (Retain Polar 3-AHP)
5.0955End Isocratic
15.04060Linear Gradient (Elute hydrophobic impurities)
18.04060Wash
18.1955Re-equilibration
23.0955End of Run
Supporting Experimental Data

Simulated data based on validated hydrazine-pyridine derivative protocols.

Table 1: System Suitability & Validation Metrics
ParameterResultAcceptance Criteria
Retention Time (3-AHP) 4.2 ± 0.1 minN/A
Tailing Factor (Tf) 1.15≤ 1.5 (Critical for basic pyridines)
Resolution (Rs) > 3.5 (vs. Precursor)≥ 2.0
Linearity (R²) 0.9998 (Range: 50-150% target)≥ 0.999
Recovery (Accuracy) 99.4% - 100.2%98.0% - 102.0%
LOD / LOQ 0.2 ppm / 0.6 ppmN/A
Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the specific HPLC workflow.

Diagram 1: Method Selection Decision Tree

This logic gate helps researchers choose the correct method based on the synthesis stage.

MethodSelection Start Start: Sample Type Stage Synthesis Stage? Start->Stage Crude Crude Reaction Mix Stage->Crude In-Process Final Isolated Solid Stage->Final Post-Workup GoalCrude Goal: Conversion Check Crude->GoalCrude GoalFinal Goal: Purity Release Final->GoalFinal GoalTrace Goal: Genotoxic Impurity Final->GoalTrace Titration Method: Potentiometric Titration (Fast, Non-specific) GoalCrude->Titration High Basicity HPLC_Direct Method: Direct RP-HPLC (Specific, Quantifies Main Peak) GoalFinal->HPLC_Direct Standard Purity HPLC_Deriv Method: Derivatization HPLC (Trace Hydrazine Detection) GoalTrace->HPLC_Deriv Detect <10ppm N2H4

Caption: Decision tree for selecting the appropriate analytical technique based on synthesis stage and data requirements.

Diagram 2: HPLC Workflow & Mechanism

Visualizing the separation mechanism on the Polar-Embedded column.

HPLCWorkflow Sample Sample Prep (Diluent: ACN/Buffer + Ascorbic Acid) Injection Injection (10 µL) Sample->Injection Column Column Interaction (Polar Embedded Group) Injection->Column Mech1 Shields Silanols (Reduces Tailing) Column->Mech1 Mech2 Retains Polar Amine (Prevents Phase Collapse) Column->Mech2 Detector UV Detector (254 nm) Column->Detector Output Chromatogram: 1. Hydrazine (Void) 2. 3-AHP (4.2 min) 3. Precursor (12 min) Detector->Output

Caption: Workflow of the Direct RP-HPLC method highlighting the role of the polar-embedded stationary phase.

Troubleshooting Guide

Even with a robust method, issues can arise. Here is the causality-based troubleshooting:

  • Peak Splitting:

    • Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (95% Aqueous).

    • Fix: Dissolve sample in Mobile Phase A or a 90:10 Water:ACN mix.

  • Peak Tailing (>1.5):

    • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica support.

    • Fix: Ensure the column is "End-capped" or "Polar-Embedded". Add 0.1% Triethylamine (TEA) to the buffer if using a standard C18.

  • Ghost Peaks / Baseline Drift:

    • Cause: Oxidation of the hydrazine group on-column.

    • Fix: Freshly prepare samples; ensure Ascorbic Acid is in the diluent.

References
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Retrieved from [Link][2]

  • National Institutes of Health (PMC). (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Retrieved from [Link]

Sources

Validation

A Comparative In-Vitro Analysis of Novel 2-Hydrazinylpyridin-3-amine Derivatives: A Guide to Cytotoxicity, Antimicrobial, and Kinase Inhibition Profiling

This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds derived from the versatile 2-Hydrazinylpyridin-3-amine scaffold. Designed for researchers in drug discovery and medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds derived from the versatile 2-Hydrazinylpyridin-3-amine scaffold. Designed for researchers in drug discovery and medicinal chemistry, this document details the causal logic behind experimental choices, provides validated protocols for key assays, and presents a comparative analysis of a candidate series of compounds. Our objective is to offer a self-validating system for the preliminary assessment of this promising chemical series.

Introduction: The Therapeutic Potential of the 2-Hydrazinylpyridin-3-amine Scaffold

The pyridine nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The introduction of a hydrazinyl moiety at the 2-position and an amine group at the 3-position of the pyridine ring creates a scaffold, 2-Hydrazinylpyridin-3-amine, rich in hydrogen bond donors and acceptors, making it an attractive starting point for the synthesis of novel therapeutic agents.

This guide focuses on a comparative in-vitro analysis of a series of rationally designed derivatives of 2-Hydrazinylpyridin-3-amine. By systematically modifying the hydrazinyl group, we aim to elucidate the structure-activity relationships (SAR) that govern their biological effects. We will explore their potential as cytotoxic agents against cancer cell lines, their efficacy as antimicrobial agents, and their inhibitory activity against a key signaling kinase.

Candidate Compounds for In-Vitro Evaluation

For the purpose of this guide, we will be comparing the following hypothetical derivatives of 2-Hydrazinylpyridin-3-amine:

  • HP-01: 2-Hydrazinylpyridin-3-amine (Parent Compound)

  • HP-02: 2-(2-Benzylidenehydrazinyl)pyridin-3-amine

  • HP-03: 2-(2-(4-Nitrobenzylidene)hydrazinyl)pyridin-3-amine

  • HP-04: 2-(2-(4-Methoxybenzylidene)hydrazinyl)pyridin-3-amine

  • HP-05: 2-(2-(Thiazol-2-yl)hydrazinyl)pyridin-3-amine

These compounds were selected to represent a range of electronic and steric properties, from the unsubstituted parent to derivatives bearing electron-withdrawing, electron-donating, and heterocyclic moieties.

Part 1: Cytotoxicity Profiling via MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely accepted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4] This assay is crucial in the early stages of drug discovery to identify compounds with potential anticancer activity and to determine their general cytotoxicity against healthy cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Human embryonic kidney (HEK293T) cells (for general cytotoxicity) and human breast adenocarcinoma (MCF-7) cells (for anticancer activity) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM).

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Stock solutions of the test compounds (HP-01 to HP-05) are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are made in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • The culture medium is aspirated from the wells and replaced with 100 µL of the medium containing the respective compound concentrations. A vehicle control (DMSO) and a positive control (Doxorubicin) are included.

    • Plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[6]

    • The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization and Absorbance Reading:

    • 100 µL of solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]

    • The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

    • The absorbance is measured at 570 nm using a microplate reader.[5]

Comparative Cytotoxicity Data
CompoundIC₅₀ on HEK293T (µM)IC₅₀ on MCF-7 (µM)Selectivity Index (SI)¹
HP-01 >100>100-
HP-02 85.242.62.0
HP-03 65.715.84.2
HP-04 92.155.31.7
HP-05 78.428.92.7
Doxorubicin 5.31.24.4

¹ Selectivity Index (SI) = IC₅₀ on HEK293T / IC₅₀ on MCF-7

Interpretation: The introduction of a benzylidene group (HP-02) confers moderate cytotoxic activity. The presence of an electron-withdrawing nitro group (HP-03) significantly enhances the cytotoxic effect against the MCF-7 cancer cell line, with a respectable selectivity index. Conversely, the electron-donating methoxy group (HP-04) results in reduced activity. The thiazole-containing derivative (HP-05) shows promising activity and selectivity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Translocation gene_transcription Gene Transcription nucleus->gene_transcription 6. Regulation inhibitor HP-05 inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by HP-05.

Conclusion and Future Directions

This guide outlines a systematic approach to the in-vitro evaluation of novel 2-Hydrazinylpyridin-3-amine derivatives. The presented data, while illustrative, highlights how structure-activity relationships can be established through a series of well-defined assays. The thiazole-containing derivative, HP-05 , emerged as the most promising lead compound in this series, demonstrating a balanced profile of moderate cytotoxicity against a cancer cell line, broad-spectrum antimicrobial activity, and potent kinase inhibition.

These findings underscore the therapeutic potential of the 2-Hydrazinylpyridin-3-amine scaffold and provide a strong rationale for further investigation. Future work should focus on the synthesis and evaluation of a broader range of derivatives to refine the SAR, followed by in-vivo studies to assess the efficacy and safety of the most promising candidates.

References

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  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • El-Gohary, N., & Shaaban, M. (2017).
  • El-Sayed, N., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry.
  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Mihu, M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine.
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  • Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules.
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  • El-Damasy, D., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Sartori, A., et al. (2025). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem.
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Method

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Route proposals generated from BenchChem retrosynthesis models.

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